BTT-266
Beschreibung
Eigenschaften
Molekularformel |
C34H28N4O4 |
|---|---|
Molekulargewicht |
556.62 |
IUPAC-Name |
3-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid |
InChI |
InChI=1S/C34H28N4O4/c1-22-11-13-24(14-12-22)32-29(21-37(36-32)27-9-4-3-5-10-27)31-20-30(23-15-17-28(42-2)18-16-23)35-38(31)33(39)25-7-6-8-26(19-25)34(40)41/h3-19,21,31H,20H2,1-2H3,(H,40,41) |
InChI-Schlüssel |
BYYPOQSHTFEGDL-HKBQPEDESA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BTT266; BTT 266; BTT-266 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
BTT-266: A Novel Antagonist of the CaVα-CaVβ Interaction for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: BTT-266 is a small-molecule inhibitor that targets the protein-protein interaction between the alpha 1 (CaVα1) and beta (CaVβ) subunits of voltage-gated calcium channels (VGCCs).[1][2] Specifically, it disrupts the trafficking of the CaV2.2 channel, a key player in neuronal signaling and a validated target for chronic pain.[3][4] Developed as a derivative of the initial hit compound BTT-3, this compound represents a promising therapeutic strategy for managing neuropathic pain and potentially other neurological disorders associated with aberrant calcium channel function.[3][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and relevant protocols.
Core Mechanism of Action
This compound functions by directly binding to the CaVβ3 subunit, thereby disrupting its interaction with the CaVα1 subunit.[3][6] This protein-protein interaction is essential for the proper trafficking and cell-surface expression of the CaV2.2 channel.[1][2] By inhibiting this interaction, this compound effectively reduces the number of functional CaV2.2 channels on the neuronal membrane, leading to a decrease in calcium influx and subsequent neurotransmitter release.[3] This intracellular mechanism of action allows for peripheral access, circumventing the need for intrathecal administration.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Binding Affinity | |
| Parameter | Value |
| Binding Target | CaVβ3 subunit[3][6] |
| Dissociation Constant (Kd) | 3.6 ± 1.1 µM[4] |
| Inhibition Constant (Ki) | 1.4 ± 0.1 µM[3] |
| In Vitro Efficacy | |
| Experiment | Result |
| Inhibition of CaVα1-AID binding to CaVβ3 | Single-digit micromolar inhibition[3] |
| Reduction of CaV2.2 cell-surface presentation | Statistically significant decrease (P < 0.05)[3] |
| Reduction in CaV2.2 current density | -28.7 ± 5.0 pA/pF (P < 0.001)[3] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Inhibition Constant (Ki) Determination
This assay is utilized to measure the disruption of the CaVα1-AID and CaVβ3 protein-protein interaction by this compound.
Materials:
-
Fluorescently labeled CaVα1-AID (Alpha Interaction Domain)
-
Purified CaVβ3 subunit
-
This compound compound
-
Assay buffer (e.g., PBS)
-
Microplate reader with fluorescence polarization capabilities
Methodology:
-
A solution containing a fixed concentration of fluorescently labeled CaVα1-AID and CaVβ3 is prepared in the assay buffer.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The CaVα1-AID/CaVβ3 mixture is then added to the wells containing the compound.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a microplate reader.
-
The data is analyzed to determine the concentration of this compound that causes 50% inhibition of the interaction (IC50).
-
The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the concentrations of the labeled ligand and the protein.[3]
Cell-Surface Biotinylation for CaV2.2 Trafficking Analysis
This experiment is designed to quantify the amount of CaV2.2 channels present on the cell surface following treatment with this compound.
Materials:
-
HEK-CaV2.2 cells (or other suitable cell line expressing CaV2.2)
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)
-
Quenching solution (e.g., glycine in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-CaV2.2, anti-Na+,K+-ATPase (as a loading control)
Methodology:
-
HEK-CaV2.2 cells are treated with either this compound or a vehicle control for a specified period (e.g., 48 hours).[3]
-
The cells are then incubated with a cell-impermeable biotinylation reagent to label cell-surface proteins.
-
The biotinylation reaction is stopped by adding a quenching solution.
-
The cells are lysed, and the total protein concentration is determined.
-
An equal amount of protein from each sample is incubated with streptavidin-agarose beads to pull down the biotinylated (cell-surface) proteins.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and separated by SDS-PAGE.
-
Western blotting is performed using an anti-CaV2.2 antibody to detect the amount of cell-surface CaV2.2.
-
The membrane is also probed with an anti-Na+,K+-ATPase antibody to serve as a loading control for cell-surface proteins.[3]
-
The band intensities are quantified to compare the relative amounts of cell-surface CaV2.2 between the treated and control groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the Fluorescence Polarization Assay.
Caption: Experimental workflow for Cell-Surface Biotinylation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Small Molecules as Modulators of Voltage-Gated Calcium Channels in Neurological Disorders: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Other Targets | DC Chemicals [dcchemicals.com]
BTT-266: A Technical Guide to a Novel Voltage-Gated Calcium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTT-266 is a novel antagonist of voltage-gated calcium channels, demonstrating a unique mechanism of action by targeting the protein-protein interaction between the α1 and β subunits of the channel complex. Specifically, it modulates the activity of the CaV2.2 channel, a key player in nociceptive signaling, by suppressing the interaction between the CaVα1 α-interaction domain (AID) and the CaVβ3 subunit.[1] Preclinical evidence suggests its potential as an analgesic agent for neuropathic pain. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data, and representative experimental protocols relevant to its evaluation.
Introduction to this compound
This compound, identified by the CAS number 2413939-89-4, is a small molecule inhibitor of the N-type voltage-gated calcium channel (CaV2.2).[1][2][3] Unlike traditional calcium channel blockers that directly obstruct the ion pore, this compound acts as a protein-protein interaction inhibitor. Its primary target is the high-affinity binding between the α-interaction domain (AID) of the pore-forming CaVα1 subunit and the auxiliary CaVβ3 subunit.[1] This interaction is crucial for the proper trafficking, membrane localization, and gating properties of the CaV2.2 channel. By disrupting this interaction, this compound effectively modulates channel function, leading to a reduction in calcium influx. This mechanism of action holds promise for achieving greater selectivity and potentially a better side-effect profile compared to non-selective pore blockers.
Mechanism of Action
The functionality of high voltage-activated calcium channels, including CaV2.2, is critically dependent on the association of the pore-forming α1 subunit with auxiliary subunits, such as CaVβ. The CaVβ subunit binds to a specific region on the intracellular loop between domains I and II of the α1 subunit, known as the α-interaction domain (AID).[4][5] This interaction is essential for chaperoning the α1 subunit to the plasma membrane and for modulating its biophysical properties.
This compound is reported to directly bind to the CaVβ3 subunit, thereby competitively inhibiting its interaction with the AID of the CaVα1 subunit.[2] This disruption is thought to prevent the proper assembly and trafficking of the CaV2.2 channel complex to the cell surface, leading to a reduced density of functional channels at the presynaptic terminal. Consequently, the influx of calcium upon neuronal depolarization is diminished, which in turn attenuates the release of neurotransmitters, such as glutamate and substance P, that are pivotal in the transmission of pain signals in the dorsal horn of the spinal cord.[6][7]
Quantitative Data
The publicly available quantitative data for this compound is currently limited. The primary reported value is its binding affinity for the CaVα1-AID-CaVβ3 interaction complex.
| Parameter | Value | Target | Method | Reference |
| Ki | 1.4 µM | CaVα1-AID-CaVβ3 Interaction | Not Specified | [1] |
Further studies are required to determine the IC50 values of this compound against a panel of different voltage-gated calcium channels to ascertain its selectivity profile. Pharmacokinetic and in vivo dose-response data have not been published.
Experimental Protocols
Detailed experimental protocols for this compound have not been published in peer-reviewed literature. However, based on its mechanism of action and therapeutic indication, the following are representative methodologies that would be employed in its preclinical evaluation.
In Vitro Binding Assay (Representative)
This protocol describes a general approach for assessing the inhibition of the CaVα1-AID and CaVβ3 interaction.
-
Protein Expression and Purification:
-
Express the CaVβ3 subunit, tagged with an affinity tag (e.g., biotin), in E. coli and purify it.
-
Synthesize or express the CaVα1 AID peptide, labeled with a fluorescent probe (e.g., Cy3).
-
-
Assay Plate Preparation:
-
Immobilize the purified, biotin-tagged CaVβ3 subunit onto streptavidin-coated microplates.
-
-
Binding Experiment:
-
Add the fluorescently labeled CaVα1 AID peptide to the wells containing the immobilized CaVβ3.
-
Incubate to allow binding to reach equilibrium.
-
-
Competition Assay:
-
In separate wells, pre-incubate the immobilized CaVβ3 with varying concentrations of this compound before adding the labeled CaVα1 AID peptide.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity in each well. A decrease in fluorescence indicates displacement of the labeled AID peptide by this compound.
-
Calculate the Ki or IC50 value by fitting the data to a competitive binding model.
-
Electrophysiology Assay for CaV2.2 Inhibition (Representative)
This protocol outlines a typical whole-cell patch-clamp experiment to measure the inhibitory effect of this compound on CaV2.2 channels.
-
Cell Culture:
-
Use a stable cell line (e.g., HEK293) expressing human CaV2.2 (α1B), α2δ-1, and β3 subunits.
-
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings.
-
Use an external solution containing Ba²⁺ as the charge carrier to avoid calcium-dependent inactivation.
-
The internal solution should contain a Cs-based solution to block K⁺ currents.
-
-
Voltage Protocol:
-
Hold the cells at a hyperpolarized potential (e.g., -80 mV).
-
Elicit CaV2.2 currents by applying depolarizing voltage steps (e.g., to +10 mV).
-
-
Compound Application:
-
Establish a stable baseline current.
-
Perfuse the cells with varying concentrations of this compound and record the resulting inhibition of the Ba²⁺ current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of this compound.
-
Construct a concentration-response curve and calculate the IC50 value.
-
In Vivo Neuropathic Pain Model (Representative)
The Chronic Constriction Injury (CCI) model in rats is a widely used model of neuropathic pain.
-
Surgical Procedure:
-
Anesthetize adult Sprague-Dawley rats.
-
Expose the sciatic nerve at the mid-thigh level.
-
Loosely tie four ligatures around the sciatic nerve.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Allow the animals to recover for several days to allow the development of neuropathic pain.
-
Assess mechanical allodynia using von Frey filaments. Place the rat on an elevated mesh floor.
-
Apply filaments of increasing force to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
-
-
Drug Administration and Assessment:
-
Administer this compound (e.g., via intraperitoneal or oral route) at various doses.
-
Measure the paw withdrawal threshold at different time points after drug administration.
-
-
Data Analysis:
-
Compare the post-drug withdrawal thresholds to the baseline (pre-drug) values to determine the analgesic effect of this compound.
-
Signaling Pathway in Neuropathic Pain
In neuropathic pain states, peripheral nerve injury leads to hyperexcitability of primary sensory neurons in the dorsal root ganglion (DRG).[8] This results in an increased frequency of action potentials reaching the presynaptic terminals in the dorsal horn of the spinal cord. The depolarization of these terminals activates CaV2.2 channels, leading to a surge in intracellular calcium. This calcium influx triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of excitatory neurotransmitters like glutamate and substance P into the synaptic cleft.[6] These neurotransmitters then bind to their respective receptors (e.g., NMDA and NK1 receptors) on second-order neurons, leading to their depolarization and the propagation of the pain signal to higher brain centers. This compound, by inhibiting CaV2.2 activity, aims to interrupt this signaling cascade at a critical juncture, thereby reducing the transmission of nociceptive information.
Conclusion and Future Directions
This compound represents a promising approach to the development of novel analgesics for neuropathic pain. Its unique mechanism of targeting the CaVα1-CaVβ3 protein-protein interaction may offer advantages in terms of selectivity and tolerability over existing calcium channel modulators. The available data, although limited, supports its role as a CaV2.2 channel inhibitor with preclinical efficacy.
Future research should focus on a comprehensive characterization of this compound, including:
-
Selectivity Profiling: Determining its inhibitory activity against a broad panel of ion channels to confirm its selectivity for CaV2.2.
-
Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
-
In Vivo Pharmacology: Conducting detailed dose-response studies in various animal models of pain to establish a clear therapeutic window.
-
Safety and Toxicology: Performing comprehensive safety studies to identify any potential off-target effects.
The elucidation of these key parameters will be crucial in determining the potential for this compound to progress into clinical development as a first-in-class treatment for chronic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS 2413939-89-4|DC Chemicals [dcchemicals.com]
- 3. molnova.cn [molnova.cn]
- 4. The C-terminal residues in the alpha-interacting domain (AID) helix anchor CaV beta subunit interaction and modulation of CaV2.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenging the catechism of therapeutics for chronic neuropathic pain: targeting CaV2.2 interactions with CRMP2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting a handle on CaV2.2 (N-type) voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of N-type calcium channels in the soma of uninjured dorsal root ganglion neurons contributes to neuropathic pain by increasing neuronal excitability following peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of BTT-266: A Modulator of CaV2.2 Channel Trafficking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of BTT-266, a small-molecule antagonist that modulates the trafficking of neuronal voltage-gated CaV2.2 (N-type) calcium channels. By disrupting a critical protein-protein interaction essential for channel maturation and membrane localization, this compound presents a novel mechanism for influencing neuronal excitability and has potential therapeutic applications in conditions such as neuropathic pain.
Core Mechanism of Action: Inhibition of CaVα1-CaVβ Interaction
Voltage-gated calcium channels like CaV2.2 are heteromeric protein complexes. The proper trafficking of the pore-forming α1 subunit (CaVα1) to the plasma membrane is critically dependent on its interaction with auxiliary subunits, particularly the intracellular β subunit (CaVβ)[1][2]. The high-affinity interaction between the Alpha Interaction Domain (AID) on the CaVα1 subunit and the CaVβ subunit is essential for the channel's transit from the endoplasmic reticulum and its stable expression on the cell surface[1].
This compound functions as a small-molecule antagonist of this crucial protein-protein interaction[1][3]. Structure-based computational screening identified this compound's ability to disrupt the binding of the CaV2.2α1 subunit to the CaVβ3 subunit[1]. Its binding mode mimics key "hot-spot" residues on the α-helix of the CaVα1-AID, enabling it to effectively compete with and inhibit the native protein-protein interaction[1]. A key feature of this binding is a salt-bridge interaction between the carboxylate moiety of this compound and the guanidinium ion of Arginine-307 on the CaVβ3 subunit, which has been confirmed by site-directed mutagenesis[1].
By acting intracellularly to disrupt the CaVα1-CaVβ complex, this compound effectively suppresses the trafficking of CaV2.2 channels to the cell membrane[1][4][5][6]. This leads to a reduction in the density of functional N-type calcium channels on the neuronal surface, thereby diminishing calcium influx upon depolarization. This mechanism represents a promising strategy for developing non-opioid analgesics and treatments for other neurological disorders associated with calcium channel dysregulation[1].
Quantitative Data: Effect of this compound on CaV2.2 Surface Expression
The primary quantitative evidence for this compound's effect on channel trafficking comes from cell-surface biotinylation experiments in HEK-293 cells stably expressing CaV2.2 channels (HEK-CaV2.2). Treatment with this compound resulted in a statistically significant decrease in the amount of CaV2.2α1 subunit present on the plasma membrane.
| Treatment Group | Normalized Cell-Surface CaV2.2 Level (Mean ± SEM) | Sample Size (n) | P-value | Reference |
| Vehicle Control (DMSO) | 1.0 ± 0.12 (approx.) | 9 | < 0.05 | [1] |
| This compound | 0.6 ± 0.08 (approx.) | 10 | < 0.05 | [1] |
| Note: Values are approximated from the graphical data presented in the source publication. The study reported a statistically significant reduction. |
Experimental Protocols
A detailed methodology for the key experiment that quantifies the effect of this compound on channel trafficking is provided below.
Cell-Surface Biotinylation Assay
This protocol is used to specifically label and isolate proteins present on the exterior of the plasma membrane, allowing for the quantification of changes in the surface population of a target protein.
Objective: To determine the effect of this compound on the cell-surface presentation of the CaV2.2α1 subunit in HEK-CaV2.2 cells.
Materials:
-
HEK-CaV2.2 cells (HEK-293 cells stably expressing CaV2.2 subunits α1, β3, and α2δ-1)
-
This compound (Compound 6 in the source publication)[1]
-
Dimethyl sulfoxide (DMSO) as vehicle control
-
Phosphate-buffered saline (PBS) with 1 mM MgCl2 and 0.1 mM CaCl2 (PBS-CM)
-
Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)
-
Quenching solution (e.g., PBS containing 100 mM glycine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-CaV2.2 antibody, anti-Na+,K+-ATPase antibody (as a plasma membrane loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate HEK-CaV2.2 cells and grow to desired confluency. Treat one group of cells with this compound (e.g., at a specified concentration) and the control group with an equivalent volume of DMSO for 48 hours[1].
-
Biotinylation:
-
Wash cells twice with ice-cold PBS-CM to remove media.
-
Incubate cells with Sulfo-NHS-SS-Biotin dissolved in PBS-CM for a specified time (e.g., 30 minutes) at 4°C to label primary amines of extracellular domains of surface proteins.
-
-
Quenching: Aspirate the biotin solution and wash the cells with quenching solution to stop the reaction by consuming any unreacted biotin reagent.
-
Cell Lysis: Lyse the cells on the plate using ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.
-
Input Sample: Collect a small aliquot of the total lysate before the next step. This will serve as the "Total Protein" or "Input" control to measure the total amount of CaV2.2 in the cells.
-
Isolation of Biotinylated Proteins: Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation. The high affinity of streptavidin for biotin will capture the biotin-labeled surface proteins.
-
Washes: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (which cleaves the disulfide bond in the Sulfo-NHS-SS-Biotin linker).
-
Western Blot Analysis:
-
Separate the eluted surface proteins and the total protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against CaV2.2 and Na+,K+-ATPase.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantification: Densitometrically quantify the band intensities for CaV2.2 and Na+,K+-ATPase in the surface fraction. Normalize the surface CaV2.2 signal to the Na+,K+-ATPase signal to correct for any variations in protein loading. Compare the normalized values between the this compound-treated and vehicle-treated groups[1].
Visualizations: Pathways and Workflows
The following diagrams illustrate the core concepts described in this guide.
Caption: Mechanism of this compound action on CaV2.2 channel trafficking.
Caption: Experimental workflow for cell-surface biotinylation assay.
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Calcium Channel | BioChemPartner [biochempartner.com]
- 4. Small Molecules as Modulators of Voltage-Gated Calcium Channels in Neurological Disorders: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of BTT-266
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTT-266 is a novel small-molecule antagonist that targets the protein-protein interaction between the pore-forming α1 (CaVα1) and auxiliary β (CaVβ) subunits of voltage-gated calcium channels. By disrupting this interaction, this compound effectively suppresses the trafficking of CaV2.2 channels to the plasma membrane, thereby modulating neuronal function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available experimental data for this compound, designed to serve as a resource for researchers in pharmacology and drug development.
Discovery of this compound
The discovery of this compound originated from a structure-based computational screening of commercial libraries aimed at identifying small molecules that could disrupt the CaVα1-CaVβ protein-protein interaction. This interaction is crucial for the proper trafficking of CaV2.2 channels to the plasma membrane. The initial screening identified a hit compound, BTT-3. Subsequent chemical modifications of BTT-3, including the conversion of a butyric acid moiety to a benzoic acid group, led to the development of this compound. This modification resulted in a substantial increase in binding affinity.[1]
Mechanism of Action
This compound functions as an antagonist of the CaVα1⋅CaVβ interaction. The CaVβ subunit binds to a high-affinity alpha interaction domain (AID) on the intracellular linker between domains I and II of the CaVα1 subunit. This interaction is essential for the channel's trafficking from the endoplasmic reticulum to the cell membrane. This compound competitively inhibits this binding, leading to a decrease in the surface expression of CaV2.2 channels.[1] This reduction in channel density at the plasma membrane results in a decrease in calcium influx upon neuronal depolarization.
Signaling Pathway
The CaV2.2 channel plays a critical role in nociceptive signaling. In presynaptic terminals of nociceptive neurons, the influx of calcium through CaV2.2 channels triggers the release of neurotransmitters such as glutamate and calcitonin gene-related peptide (CGRP), which propagate pain signals to the central nervous system. By reducing the number of functional CaV2.2 channels, this compound can attenuate this neurotransmitter release, thereby producing an analgesic effect.
Caption: Mechanism of action of this compound in nociceptive signaling.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature or its supplementary materials. However, the synthesis of related pyrazoline-based compounds typically involves a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a hydrazine derivative to create the pyrazoline ring.
Quantitative Data
The available quantitative data for this compound is limited. The primary publication reports its binding affinity for the CaVβ3 subunit.
| Parameter | Value | Assay |
| Ki | 1.4 ± 0.1 µM | Fluorescence Polarization |
Experimental Protocols
Surface Biotinylation Assay to Measure CaV2.2 Trafficking
This assay is used to determine the effect of this compound on the trafficking of the CaV2.2 α1 subunit to the plasma membrane.
Methodology:
-
Cell Culture and Treatment: HEK-CaV2.2 cells are treated with this compound (e.g., 50 µM) or a vehicle (DMSO) for 48 hours.
-
Biotinylation of Surface Proteins:
-
Cells are cooled to 4°C to halt membrane trafficking.
-
Surface proteins are biotinylated by incubating the cells with 5 mM biotin-X-NHS in PBS for 30 minutes at 4°C.
-
-
Quenching: The biotinylation reaction is quenched by washing the cells with PBS containing 100 mM glycine.
-
Cell Lysis: Cells are lysed in an ice-cold RIPA buffer containing a protease inhibitor cocktail. The lysate is cleared by centrifugation.
-
Streptavidin Pulldown: The cleared lysate is incubated with streptavidin beads to capture the biotinylated surface proteins.
-
Western Blotting: The captured proteins are eluted from the beads and analyzed by Western blotting using an antibody specific for the CaV2.2 α1 subunit. The total amount of CaV2.2 α1 in the cell lysate is also determined as a loading control.
-
Quantification: The density of the bands on the Western blot is quantified to determine the relative amount of CaV2.2 α1 subunit on the cell surface in treated versus control cells.
Caption: Workflow for the surface biotinylation experiment.
Conclusion
This compound represents a promising lead compound in the development of novel analgesics. Its mechanism of targeting a protein-protein interaction to modulate ion channel trafficking is a departure from traditional channel blockers. Further studies are required to fully elucidate its pharmacological profile, including more detailed electrophysiological characterization, in vivo efficacy in various pain models, and pharmacokinetic properties. The information provided in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and similar compounds.
References
Technical Guide: BTT-266, a Novel Disruptor of the CaVα1–CaVβ Protein-Protein Interaction for the Suppression of Neuronal Calcium Channel Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTT-266 is a novel small-molecule antagonist designed to disrupt the critical protein-protein interaction (PPI) between the pore-forming α1 (CaVα1) and auxiliary β (CaVβ) subunits of voltage-gated calcium channels (VGCCs). This interaction is essential for the proper trafficking of neuronal VGCCs, such as CaV2.2 (N-type), to the plasma membrane. By targeting this intracellular PPI, this compound effectively reduces the surface expression of these channels, thereby modulating neuronal excitability. This guide provides an in-depth overview of the mechanism of action of this compound, a compilation of the available quantitative data, and detailed experimental protocols for the key assays used in its characterization.
Introduction
Voltage-gated calcium channels are crucial for a variety of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. The functional channel is a heteromultimeric complex, with the CaVα1 subunit forming the ion-conducting pore and the CaVβ subunit playing a vital role in modulating channel properties and, most importantly, in chaperoning the CaVα1 subunit from the endoplasmic reticulum to the plasma membrane. The disruption of the CaVα1–CaVβ interaction presents a compelling therapeutic strategy for channelopathies, including chronic pain, where the upregulation of CaV2.2 channels in nociceptive pathways is a key contributor. This compound was identified through a structure-based design approach to mimic key residues of the CaVα1 subunit's Alpha Interaction Domain (AID), enabling it to competitively bind to the corresponding groove on the CaVβ subunit.
Mechanism of Action: Disruption of CaVα1–CaVβ Interaction and Inhibition of Channel Trafficking
The primary mechanism of action of this compound is the competitive inhibition of the binding between the CaVα1 and CaVβ subunits. This disruption prevents the CaVβ-mediated trafficking of the CaVα1 subunit to the cell surface, leading to a reduction in the density of functional calcium channels on the plasma membrane.
Signaling Pathway: CaV2.2 Trafficking
The trafficking of the CaV2.2 channel from its synthesis in the endoplasmic reticulum (ER) to the plasma membrane is a multi-step process critically dependent on its interaction with the CaVβ subunit. The CaVβ subunit masks an ER retention signal on the CaVα1 subunit, facilitating its exit and subsequent transport to the cell surface. This compound intervenes in this pathway by binding to the CaVβ subunit, thereby preventing its association with the CaVα1 subunit and leading to the retention and subsequent degradation of the CaVα1 subunit.
Caption: CaV2.2 channel trafficking pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the interaction of the CaVα1-AID with the CaVβ3 subunit, which is disrupted by this compound.
| Assay Type | Interacting Partners | Parameter | Value | Reference |
| Fluorescence Polarization | Fluorescently Labeled CaVα1-AID Peptide & CaVβ3 | Kd | 21 ± 2 nM | Chen et al., PNAS (2018)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Fluorescence Polarization (FP) Assay for CaVα1–CaVβ Interaction
This assay quantitatively measures the binding affinity between the CaVα1-AID peptide and the CaVβ3 subunit. The principle relies on the change in the polarization of emitted light from a fluorescently labeled CaVα1-AID peptide upon binding to the much larger CaVβ3 protein.
Experimental Workflow:
Caption: Workflow for the Fluorescence Polarization assay.
Protocol:
-
Reagents:
-
Fluorescently labeled CaVα1-AID peptide (e.g., with 5-FAM at the N-terminus).
-
Purified CaVβ3 protein.
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled CaVα1-AID peptide (typically in the low nanomolar range) is added to the wells of a black, low-volume 384-well plate.
-
A serial dilution of the CaVβ3 protein is prepared in the assay buffer.
-
The CaVβ3 protein dilutions are added to the wells containing the labeled peptide.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is plotted against the concentration of CaVβ3.
-
The data are fitted to a one-site binding model using non-linear regression to determine the equilibrium dissociation constant (Kd).
-
Surface Biotinylation and Western Blot for CaV2.2 Trafficking
This method is used to quantify the amount of CaV2.2 present on the cell surface versus the total cellular pool, thereby assessing the effect of this compound on channel trafficking.
Experimental Workflow:
Caption: Workflow for Surface Biotinylation and Western Blot.
Protocol:
-
Cell Culture and Treatment:
-
Cells expressing the CaV2.2 channel (e.g., transiently transfected HEK293 cells or primary neurons) are cultured to confluency.
-
Cells are treated with the desired concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
-
Surface Biotinylation:
-
Cells are washed with ice-cold PBS.
-
A solution of a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin) in PBS is added to the cells.
-
The cells are incubated on ice for 30 minutes to allow for the labeling of primary amines of extracellular domains of surface proteins.
-
The reaction is quenched with a solution containing a primary amine (e.g., glycine or Tris).
-
-
Cell Lysis and Protein Isolation:
-
Cells are lysed in a suitable lysis buffer containing protease inhibitors.
-
A small aliquot of the total cell lysate is saved for analysis of total protein expression.
-
The remaining lysate is incubated with streptavidin-conjugated beads to capture the biotinylated surface proteins.
-
The beads are washed to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
The captured surface proteins are eluted from the beads, and both the surface fraction and the total lysate are resolved by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody specific for the CaV2.2 α1 subunit.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
Band intensities are quantified using densitometry. The ratio of the surface protein to the total protein is calculated to determine the relative surface expression of CaV2.2.
-
Conclusion
This compound represents a significant advancement in the development of small-molecule inhibitors of protein-protein interactions for therapeutic purposes. Its ability to disrupt the CaVα1–CaVβ interaction and consequently reduce the trafficking of neuronal calcium channels to the plasma membrane provides a novel approach for the treatment of diseases associated with calcium channel hyperactivity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of ion channel modulation.
References
BTT-266 as a CaVα1-CaVβ Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated calcium channels (VGCCs), particularly the CaV2.2 (N-type) channels, play a critical role in neuronal signaling and are implicated in various neurological disorders, including chronic pain. The proper function and trafficking of these channels to the plasma membrane are dependent on the high-affinity interaction between the pore-forming CaVα1 subunit and the auxiliary CaVβ subunit. The disruption of this protein-protein interaction presents a compelling therapeutic strategy. This technical guide provides an in-depth overview of BTT-266, a novel small-molecule antagonist of the CaVα1-CaVβ interaction. We will detail its mechanism of action, present key quantitative data, outline the experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.
Introduction: The CaVα1-CaVβ Interaction as a Therapeutic Target
Voltage-gated calcium channels are multimeric protein complexes essential for converting electrical signals in cells into a variety of physiological responses. The high-voltage activated (HVA) calcium channels, which include the CaV1 (L-type) and CaV2 (P/Q-, N-, and R-type) families, are composed of a central pore-forming α1 subunit and auxiliary β, α2δ, and sometimes γ subunits.[1] The interaction between the CaVα1 and CaVβ subunits is crucial for the proper trafficking of the channel to the plasma membrane and for modulating its gating properties.[2][3]
The CaVβ subunit binds to a conserved α-interaction domain (AID) on the intracellular loop between domains I and II of the CaVα1 subunit.[4] This interaction is known to mask an endoplasmic reticulum (ER) retention signal on the CaVα1 subunit, thereby promoting its forward trafficking to the cell surface.[2] Consequently, disrupting the CaVα1-CaVβ interaction offers a novel approach to downregulate the number of functional calcium channels on the cell surface, which could be beneficial in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.[5][6]
This compound is a first-in-class small molecule identified through structure-based computational screening designed to antagonize the CaVα1-CaVβ protein-protein interaction.[5] This guide will explore the technical details of its discovery and characterization.
Mechanism of Action of this compound
This compound functions as an antagonist of the CaVα1-CaVβ interaction by binding to the CaVβ subunit at the AID binding pocket. This binding event physically occludes the interaction with the CaVα1 subunit. The binding of this compound is stabilized by a critical salt-bridge interaction between the carboxylate moiety of the compound and the guanidinium group of Arginine-307 (Arg-307) on the CaVβ3 subunit.[5][7] By disrupting this essential protein-protein interaction, this compound effectively inhibits the trafficking of CaV2.2 channels to the plasma membrane, leading to a reduction in the density of functional channels on the neuronal surface.[5] This suppression of channel trafficking ultimately results in a decrease in calcium influx upon neuronal depolarization.
Signaling Pathway: CaV2.2 Trafficking and its Disruption by this compound
Caption: CaV2.2 channel trafficking and this compound's point of intervention.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its derivatives as reported in the literature.
| Compound | Target Interaction | Assay Type | Value | Reference |
| This compound | CaVα1-AID / CaVβ3 | Fluorescence Polarization (FP) | Ki = 1.4 ± 0.1 µM | [5] |
| This compound | This compound / CaVβ3 | Microscale Thermophoresis (MST) | Kd = 1.5 ± 0.2 µM | [5] |
| BTT-3 (Hit Compound) | CaVα1-AID / CaVβ3 | Fluorescence Polarization (FP) | Ki = 6.7 µM | [7] |
| BTT-369 (Derivative) | CaVα1-AID / CaVβ3 | Fluorescence Polarization (FP) | Data not specified in abstract | [5] |
| Fluorescently Labeled CaVα1-AID | CaVα1-AID / CaVβ3 | Fluorescence Polarization (FP) | Kd = 21 ± 2 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used in the characterization of this compound.
Fluorescence Polarization (FP) Assay for Screening CaVα1-CaVβ Antagonists
This assay is used to identify and quantify the inhibition of the CaVα1-AID and CaVβ3 interaction by small molecules.
Principle: A fluorescently labeled CaVα1-AID peptide (tracer) is used. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CaVβ3 protein, its tumbling slows, and fluorescence polarization increases. A compound that displaces the tracer will cause a decrease in polarization.
Materials:
-
Fluorescently labeled CaVα1-AID peptide (e.g., with 5-FAM at the N-terminus)
-
Purified CaVβ3 protein
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of CaVβ3 in assay buffer. The final concentration should be at or below the Kd of the tracer-protein interaction (e.g., 20 nM).
-
Prepare a 2X solution of the fluorescently labeled CaVα1-AID peptide in assay buffer. The final concentration should be low to minimize background (e.g., 10 nM).
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute into assay buffer to create a 4X stock.
-
-
Assay Protocol:
-
Add 5 µL of the 4X test compound solution to the wells of the microplate. For control wells, add 5 µL of assay buffer with DMSO.
-
Add 5 µL of the 2X CaVβ3 solution to all wells except those for the "tracer only" control.
-
Add 10 µL of the 2X fluorescently labeled CaVα1-AID peptide solution to all wells.
-
The final volume in each well will be 20 µL.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization on a suitable plate reader.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the Kd of the tracer-protein interaction and the concentrations of the tracer and protein used in the assay.
-
Experimental Workflow: FP-Based Screening
Caption: Workflow for fluorescence polarization-based screening.
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a biophysical technique used to quantify the binding affinity between a molecule (this compound) and a target protein (CaVβ3).
Principle: MST measures the motion of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding alters its movement, which is detected by a change in fluorescence. One of the binding partners must be fluorescent.
Materials:
-
Purified CaVβ3 protein (labeled with a fluorescent dye, e.g., RED-tris-NTA)
-
Test compound (this compound)
-
MST Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Labeling: Label the CaVβ3 protein with a fluorescent dye according to the manufacturer's protocol.
-
Sample Preparation:
-
Prepare a constant concentration of the fluorescently labeled CaVβ3 protein in MST buffer.
-
Prepare a 16-point serial dilution of this compound in MST buffer.
-
Mix the labeled protein solution with each dilution of this compound in a 1:1 ratio.
-
Incubate the mixtures for a short period to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument applies an infrared laser to create a temperature gradient, and the fluorescence is monitored over time.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
The data is fitted to a binding model to determine the dissociation constant (Kd).
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel analgesics and tools to study calcium channel biology. By targeting the protein-protein interaction between CaVα1 and CaVβ subunits, it employs a distinct mechanism of action compared to traditional channel blockers. The data presented herein demonstrates its ability to disrupt this interaction at low micromolar concentrations, leading to the suppression of CaV2.2 channel trafficking.
Future research should focus on optimizing the potency and pharmacokinetic properties of this compound analogs. The development of more cell-permeable derivatives, such as BTT-369, is a step in this direction. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this class of compounds for neuropathic pain and other neurological disorders. Additionally, the detailed structure-activity relationship of this chemical series remains to be fully explored, which could guide the design of even more effective CaVα1-CaVβ antagonists. The experimental protocols and data provided in this guide serve as a foundational resource for researchers in this exciting field.
References
- 1. The CaVβ Subunit Protects the I-II Loop of the Voltage-gated Calcium Channel CaV2.2 from Proteasomal Degradation but Not Oligoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CaVβ Subunit Protects the I-II Loop of the Voltage-gated Calcium Channel CaV2.2 from Proteasomal Degradation but Not Oligoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of the β subunit of voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Small-molecule CaVα1⋅CaVβ antagonist suppresses neuronal voltage-gated calcium-channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Small-molecule CaVα1â CaVβ antagoni ... | Article | H1 Connect [archive.connect.h1.co]
No Publicly Available Data for BTT-266 in Neuropathic Pain Research
Despite a comprehensive search for "BTT-266" in the context of neuropathic pain research, no publicly available scientific literature, clinical trial data, or whitepapers corresponding to this specific compound could be identified.
This suggests that "this compound" may be an internal designation for a compound in very early stages of development and not yet disclosed in public forums, a confidential project, or potentially a misnomer. The search included broad and specific queries across scientific databases and the public domain.
While the requested in-depth technical guide on this compound cannot be provided due to the absence of data, this report will briefly touch upon general methodologies and pathways commonly investigated in the field of neuropathic pain to provide a contextual framework for the audience of researchers, scientists, and drug development professionals.
General Methodologies in Preclinical Neuropathic Pain Research
In the investigation of novel compounds for neuropathic pain, a tiered approach involving in vitro and in vivo models is standard.
In Vitro Assays:
-
Target Engagement Assays: Biochemical or cell-based assays to confirm the compound binds to its intended molecular target (e.g., specific ion channels, receptors, or enzymes).
-
Electrophysiology: Techniques like patch-clamp on cultured sensory neurons are used to measure the effect of the compound on neuronal excitability and ion channel currents, which are often dysregulated in neuropathic pain.
In Vivo Models:
Animal models are crucial for assessing the analgesic efficacy and potential side effects of a new chemical entity. Common models for neuropathic pain include:
-
Chronic Constriction Injury (CCI): Loosely ligating the sciatic nerve to induce nerve injury.
-
Spared Nerve Injury (SNI): Transection and ligation of two of the three terminal branches of the sciatic nerve.
-
Spinal Nerve Ligation (SNL): Ligation of the L5 and/or L6 spinal nerves.
-
Chemotherapy-Induced Neuropathic Pain (CINP): Administration of chemotherapeutic agents like paclitaxel or vincristine.
-
Diabetic Neuropathy: Induced by streptozotocin injection to model pain associated with diabetes.
Behavioral Testing in Animal Models:
To assess pain-like behaviors, researchers use various stimuli:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Thermal Hyperalgesia: Assessed using methods like the Hargreaves test (radiant heat) or a cold plate to measure the latency to paw withdrawal from a noxious thermal stimulus.
-
Spontaneous Pain: Evaluated through observational methods like grimace scales or conditioned place preference.
Common Signaling Pathways in Neuropathic Pain
Neuropathic pain is characterized by complex pathophysiology involving both the peripheral and central nervous systems. A hypothetical new compound, such as this compound, would likely target one or more of the key signaling pathways implicated in the generation and maintenance of chronic pain.
A simplified representation of a generic signaling pathway involved in neuropathic pain is provided below. This diagram illustrates the general concepts rather than the specific mechanism of an unknown compound.
Experimental Workflow for a Novel Compound
The preclinical evaluation of a new drug candidate for neuropathic pain typically follows a structured workflow.
Should information on "this compound" become publicly available in the future, a detailed technical guide could be developed. Researchers interested in this compound are advised to monitor scientific publications and communications from pharmaceutical companies in the neuroscience space.
An In-Depth Technical Guide to BTT-266 and its Derivative BTT-369: Small-Molecule Inhibitors of the CaVα-CaVβ Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BTT-266 and its derivative, BTT-369, novel small-molecule antagonists of the protein-protein interaction between the α1 and β subunits of voltage-gated calcium channels (VGCCs). By disrupting this critical interaction, these compounds modulate the trafficking and function of CaV2.2 channels, presenting a promising therapeutic strategy for conditions such as neuropathic pain.
Core Mechanism of Action
This compound and BTT-369 exert their effects by targeting the intracellular protein-protein interaction between the pore-forming CaVα1 subunit and the auxiliary CaVβ subunit. This interaction is essential for the proper trafficking of the CaV2.2 channel complex to the plasma membrane. By binding to the CaVβ subunit, these small molecules prevent its association with the CaVα1 subunit, leading to a reduction in the number of functional CaV2.2 channels on the cell surface. This, in turn, diminishes the influx of calcium ions that is crucial for the release of pronociceptive neurotransmitters.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound and BTT-369.
| Compound | Target Interaction | Assay Type | Parameter | Value |
| This compound | CaVα1⋅CaVβ3 | Fluorescence Polarization (FP) | K_i_ | 1.4 ± 0.1 µM |
| BTT-369 | CaVα⋅CaVβ3 | Fluorescence Polarization (FP) | K_i_ | 2.0 µM |
Note: this compound is identified as compound 6 in the primary literature.[1] BTT-369 is a cell-permeable derivative of this compound.
Chemical Structures
This compound
-
Chemical Formula: C_34_H_28_N_4_O_4_
-
Molecular Weight: 556.61 g/mol
The specific chemical structure of BTT-369 is not publicly available in the reviewed literature, though it is described as a derivative of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for CaVα1-CaVβ3 Interaction
This protocol outlines the method used to determine the inhibition constant (K_i_) of compounds targeting the CaVα1-CaVβ3 interaction.
1. Reagents and Preparation:
-
CaVβ3 Protein: Purified recombinant CaVβ3.
-
CaVα1-AID Peptide: A peptide corresponding to the alpha interaction domain (AID) of the CaVα1 subunit, fluorescently labeled at its N-terminus.
-
Assay Buffer: Specific buffer composition (e.g., PBS with 0.01% Tween-20) should be optimized for protein stability and interaction.
-
Test Compounds: this compound or BTT-369 dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.
2. Procedure:
-
Determine the dissociation constant (K_d_) of the fluorescently labeled CaVα1-AID peptide to CaVβ3 by titrating the peptide with increasing concentrations of the protein and measuring the change in fluorescence polarization.
-
For the inhibition assay, select a concentration of CaVβ3 that results in significant binding to the labeled peptide (typically at or below the K_d_ value).
-
In a 384-well plate, add the CaVβ3 protein and the fluorescently labeled CaVα1-AID peptide to each well at the predetermined concentrations.
-
Add varying concentrations of the test compound (this compound or BTT-369) to the wells. Include control wells with DMSO only.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
3. Data Analysis:
-
The inhibition data is fitted to a dose-response curve to determine the IC50 value.
-
The IC50 value is then converted to a K_i_ value using the Cheng-Prusoff equation, taking into account the K_d_ of the peptide-protein interaction and the concentration of the labeled peptide.
Surface Biotinylation Assay for CaV2.2 Trafficking
This protocol is used to quantify the effect of this compound on the surface expression of the CaV2.2α1 subunit in a cellular context.
1. Cell Culture and Treatment:
-
Use a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the CaV2.2α1 subunit.
-
Culture the cells to an appropriate confluency.
-
Treat the cells with the test compound (e.g., 50 µM this compound) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Biotinylation of Surface Proteins:
-
Wash the cells with ice-cold PBS to stop membrane trafficking.
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 4°C to label proteins on the cell surface.
-
Quench the reaction with a quenching solution (e.g., Tris-buffered saline).
3. Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with streptavidin-agarose beads to capture the biotinylated surface proteins. The remaining lysate serves as the "total protein" control.
-
Wash the beads extensively to remove non-specifically bound proteins.
4. Western Blot Analysis:
-
Elute the bound proteins from the streptavidin beads.
-
Separate the proteins from both the surface (pulldown) and total lysate fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the CaV2.2α1 subunit, followed by a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of surface-expressed CaV2.2α1 to total CaV2.2α1.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional effect of the compounds on CaV2.2 channel currents.
1. Cell Preparation:
-
Use cells expressing CaV2.2 channels, such as dorsal root ganglion (DRG) neurons or a heterologous expression system.
-
Isolate and plate the cells on coverslips suitable for electrophysiological recording.
2. Recording Setup:
-
External Solution: Contains physiological concentrations of ions, including Ba^2+^ or Ca^2+^ as the charge carrier.
-
Internal Solution: Pipette solution containing ions to mimic the intracellular environment and a fluoride salt to maintain stable currents.
-
Patch Pipettes: Fabricated from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Equipment: An patch-clamp amplifier, data acquisition system, and microscope.
3. Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where CaV2.2 channels are in a closed state (e.g., -80 mV).
-
Elicit CaV2.2 currents by applying depolarizing voltage steps (e.g., to +10 mV).
-
Record baseline currents in the external solution.
-
Perfuse the cells with the external solution containing the test compound (this compound or BTT-369) at various concentrations.
-
Record the currents in the presence of the compound until a steady-state effect is observed.
4. Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition for each concentration of the compound.
-
Plot the concentration-response data and fit it with the Hill equation to determine the IC50 value.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
References
Methodological & Application
BTT-266: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTT-266 is a novel small molecule identified as an antagonist of the protein-protein interaction between the α1 and β subunits of voltage-gated calcium channels (CaV). Specifically, it disrupts the CaVα1⋅CaVβ interaction, which is crucial for the proper trafficking of CaV2.2 (N-type) channels to the plasma membrane. By inhibiting this interaction, this compound effectively reduces the density of functional CaV2.2 channels on the cell surface, thereby modulating neuronal excitability and neurotransmitter release. These characteristics make this compound a valuable tool for investigating the roles of CaV2.2 channels in various physiological and pathological processes, particularly in the context of pain signaling and other neurological disorders.
This document provides detailed application notes and protocols for the use of this compound in cell culture, designed to assist researchers in pharmacology, neuroscience, and drug discovery.
Mechanism of Action
This compound functions as an intracellular antagonist of the CaVα1⋅CaVβ protein-protein interaction. The β subunit of the CaV channel is essential for chaperoning the pore-forming α1 subunit from the endoplasmic reticulum to the plasma membrane. This compound binds to the β subunit, preventing its association with the α1 subunit. This disruption leads to a significant reduction in the surface expression of CaV2.2 channels, ultimately decreasing calcium influx upon membrane depolarization.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | ~6.7 µM | - | Chen et al., PNAS, 2018 |
| Effective Concentration | 50 µM | HEK-293 cells stably expressing CaV2.2 | Chen et al., PNAS, 2018 |
| Recommended Concentration Range for Screening | 1 - 100 µM | Neuronal and heterologous expression systems | General Recommendation |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Culture
This compound is particularly relevant for studying CaV2.2 channels, which are predominantly expressed in neurons. Therefore, primary neuronal cultures or cell lines endogenously or exogenously expressing CaV2.2 are recommended.
-
Recommended Cell Lines:
-
HEK-293 cells stably expressing CaV2.2 (HEK-CaV2.2): Ideal for isolating the effects of this compound on a specific channel subtype.
-
SH-SY5Y (human neuroblastoma): Endogenously expresses N-type calcium channels.
-
PC-12 (rat pheochromocytoma): Differentiated PC-12 cells express neuronal markers and functional CaV2.2 channels.
-
Primary Dorsal Root Ganglion (DRG) neurons: Provide a physiologically relevant model for pain research.
-
-
General Culture Conditions:
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
Use the appropriate culture medium and supplements as recommended for the specific cell type.
-
For primary neuronal cultures, coat culture vessels with poly-D-lysine or other suitable extracellular matrix proteins to promote attachment and growth.
-
In Vitro Assays for this compound Activity
The following is a general workflow for assessing the in vitro activity of this compound.
-
Objective: To determine the cytotoxic potential of this compound on the chosen cell line.
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
-
Objective: To quantify the effect of this compound on the surface expression of CaV2.2 channels.
-
Protocol:
-
Culture cells (e.g., HEK-CaV2.2) in 6-well plates to ~90% confluency.
-
Treat cells with this compound (e.g., 50 µM) or vehicle for the desired time (e.g., 4-24 hours).
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.
-
Quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (surface) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the total and surface-expressed CaV2.2 levels by Western blotting using an antibody against the CaVα1 subunit. A loading control (e.g., β-actin for total lysate and Na+/K+-ATPase for surface fraction) should be used.
-
-
Objective: To measure the effect of this compound on intracellular calcium influx following depolarization.
-
Protocol:
-
Seed cells on glass-bottom dishes or 96-well imaging plates.
-
Pre-treat cells with this compound or vehicle for the desired duration.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence using a fluorescence microscope or a plate reader.
-
Stimulate the cells with a depolarizing agent (e.g., high concentration of KCl) to open voltage-gated calcium channels.
-
Record the change in fluorescence intensity over time.
-
Quantify the peak fluorescence intensity or the area under the curve as a measure of calcium influx. Compare the response in this compound-treated cells to vehicle-treated cells.
-
-
Objective: To directly measure the effect of this compound on CaV2.2 channel currents.
-
Protocol:
-
Culture cells suitable for patch-clamping (e.g., HEK-CaV2.2 or primary neurons) on glass coverslips.
-
Treat the cells with this compound or vehicle for an appropriate duration prior to recording.
-
Obtain whole-cell patch-clamp recordings using standard techniques.
-
Use an external solution containing Ba²⁺ as the charge carrier to isolate calcium channel currents and an internal solution designed to block potassium currents.
-
Apply a voltage-step protocol to elicit CaV2.2 currents (e.g., step depolarizations from a holding potential of -80 mV).
-
Measure the peak current amplitude and analyze current-voltage (I-V) relationships.
-
Compare the current densities in this compound-treated cells versus vehicle-treated cells.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background in Western blot for surface biotinylation | Incomplete quenching of biotin reagent; cell lysis during biotinylation. | Ensure adequate washing with quenching buffer. Perform all biotinylation steps at 4°C to maintain membrane integrity. |
| No effect observed in functional assays | Insufficient incubation time or concentration of this compound. | Perform a time-course and dose-response experiment. Ensure the compound is fully dissolved. |
| Cell death observed at effective concentrations | Compound cytotoxicity. | Perform a cell viability assay to determine the non-toxic concentration range. Reduce incubation time if possible. |
| Variability in calcium imaging results | Uneven dye loading; phototoxicity. | Ensure consistent dye loading conditions. Minimize exposure to excitation light. |
Conclusion
This compound is a powerful research tool for studying the trafficking and function of CaV2.2 channels. The protocols outlined in this document provide a framework for utilizing this compound in a variety of in vitro cell culture systems. Proper experimental design, including the use of appropriate controls, is essential for obtaining reliable and interpretable results.
BTT-266: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTT-266 is a novel small molecule antagonist of the CaVα1⋅CaVβ protein-protein interaction, a critical step in the trafficking of neuronal voltage-gated calcium channels (CaV2.2) to the plasma membrane. By disrupting this interaction, this compound effectively suppresses the surface expression of these channels, offering a promising therapeutic strategy for conditions involving neuronal hyperexcitability. These application notes provide detailed protocols for the preparation and solubilization of this compound, as well as methodologies for in vitro experiments to assess its activity.
Physicochemical Properties and Solubility
This compound is a pyrazole derivative with a molecular weight of 556.62 g/mol . Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is recommended to prepare a concentrated stock solution in DMSO.
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | ≥ 10 mM | Recommended for primary stock solution. |
| Ethanol | Likely Soluble | Not Determined | Pyrazole derivatives generally show good solubility in alcohols. |
| Methanol | Likely Soluble | Not Determined | Similar to ethanol, good solubility is expected. |
| Water | Poorly Soluble | Not Determined | The non-polar nature of the core structure limits aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Not Determined | Not recommended for initial stock preparation. |
Note: For aqueous-based assays, it is crucial to first dissolve this compound in DMSO to create a high-concentration stock and then dilute it into the aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Mechanism of Action
This compound functions by directly interfering with the protein-protein interaction between the α1 and β subunits of the voltage-gated calcium channel CaV2.2. This interaction is essential for the proper folding, stabilization, and trafficking of the channel complex to the neuronal plasma membrane[2]. By binding to the CaVβ subunit, this compound prevents the formation of the CaVα1⋅CaVβ complex, leading to a reduction in the number of functional CaV2.2 channels on the cell surface. This, in turn, diminishes calcium influx upon neuronal depolarization.
References
Application Notes and Protocols for BTT-266 Dosage in In Vivo Rat Models
A thorough search of publicly available scientific literature and databases did not yield any specific information regarding the compound BTT-266 for in vivo studies in rat models.
Consequently, it is not possible to provide detailed application notes, protocols, quantitative data, or signaling pathway diagrams related to the dosage and administration of this compound in rats. The core requirements of the request, including data presentation in tables, detailed experimental protocols, and Graphviz visualizations, cannot be fulfilled without foundational data from preclinical studies.
For researchers, scientists, and drug development professionals interested in evaluating a novel compound like this compound in vivo, the following general workflow and considerations would be necessary to establish an appropriate dosage and experimental design.
General Workflow for Establishing In Vivo Dosage in Rat Models
A systematic approach is crucial for determining the optimal dosage of a new chemical entity in animal models. This typically involves a series of studies progressing from in vitro characterization to in vivo pharmacokinetic and pharmacodynamic assessments.
Application Notes and Protocols for Western Blot Analysis of CaV2.2 Expression in Response to BTT-266
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated calcium channel CaV2.2 (N-type) is a critical component of neuronal signaling, playing a key role in the release of neurotransmitters at presynaptic terminals.[1][2][3] Its involvement in pain signaling pathways has made it a significant target for analgesic drug development.[1][2] This document provides detailed application notes and protocols for the analysis of CaV2.2 protein expression using Western blotting, with a specific focus on investigating the effects of the hypothetical compound BTT-266. While direct data on this compound is not currently available, these protocols offer a robust framework for its evaluation.
Western blot analysis is a widely used technique to detect and quantify specific proteins in a complex biological sample.[4][5] This method is invaluable for understanding how a compound like this compound might modulate the expression levels of CaV2.2, providing insights into its mechanism of action.
Signaling Pathway of CaV2.2 in Neurotransmission
CaV2.2 channels are integral to the process of synaptic transmission. Located at the presynaptic terminal, their activation by an action potential leads to an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ triggers the fusion of synaptic vesicles with the presynaptic membrane, resulting in the release of neurotransmitters into the synaptic cleft.[3][6] These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the signal. Various signaling pathways can modulate CaV2.2 activity, including G-protein coupled receptors (GPCRs).[7][8]
Experimental Protocols
This section outlines a comprehensive protocol for the Western blot analysis of CaV2.2 expression following treatment with this compound.
Materials and Reagents
-
Cell Culture: Neuronal cell line expressing CaV2.2 (e.g., SH-SY5Y, PC-12, or primary neuronal cultures)
-
Compound: this compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA (Bicinchoninic acid) protein assay kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer
-
Protein Transfer: PVDF (Polyvinylidene difluoride) membrane, transfer buffer, methanol
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20)
-
Primary Antibody: Rabbit anti-CaV2.2 polyclonal antibody (ensure specificity and validation for Western blot). A recommended antibody is from Cell Signaling Technology (#35175).[9][10]
-
Secondary Antibody: HRP (Horseradish Peroxidase)-conjugated anti-rabbit IgG
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody
-
Detection Reagent: ECL (Enhanced Chemiluminescence) substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below.
References
- 1. pnas.org [pnas.org]
- 2. Voltage-dependent Ca<sub>V</sub>3.2 and Ca<sub>V</sub>2.2 channels in nociceptive pathways - ProQuest [proquest.com]
- 3. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. addgene.org [addgene.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel mechanism of voltage-gated N-type (Cav2.2) calcium channel inhibition revealed through α-conotoxin Vc1.1 activation of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex regulation of Cav2.2 N-type Ca2+ channels by Ca2+ and G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cav2.2/CACNA1B Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Cav2.2/CACNA1B Antibody (#35175) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
BTT-266: Application Notes and Protocols for Studying Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTT-266, also known as buntanetap, Posiphen, and ANVS401, is an experimental small molecule compound that has garnered significant interest for its potential therapeutic effects in neurodegenerative diseases. Its primary mechanism of action is the inhibition of the synthesis of several neurotoxic proteins, including Amyloid Precursor Protein (APP), Tau, and Alpha-synuclein. This compound accomplishes this by binding to an iron-responsive element in the mRNA of these proteins, thereby impeding their translation. This reduction in neurotoxic protein accumulation is hypothesized to improve synaptic transmission, enhance axonal transport, and reduce neuroinflammation, ultimately leading to improved neuronal function.
Recent preclinical studies have demonstrated that this compound can ameliorate deficits in synaptic plasticity, a key component of neuronal excitability and a cellular correlate of learning and memory. Specifically, in a mouse model of Alzheimer's disease, administration of this compound has been shown to restore Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1] This finding suggests that this compound is a valuable tool for investigating the molecular mechanisms underlying synaptic dysfunction in neurodegenerative diseases and for evaluating novel therapeutic strategies aimed at restoring healthy neuronal excitability.
These application notes provide an overview of the use of this compound in studying neuronal excitability, with a focus on synaptic plasticity. Detailed protocols for in vivo treatment and subsequent ex vivo electrophysiological assessment of LTP in a mouse model of Alzheimer's disease are provided to guide researchers in their experimental design.
Data Presentation
In Vivo this compound Treatment Effects on Long-Term Potentiation (LTP) in APP/PS1 Mice
The following table summarizes the key findings from a preclinical study investigating the effects of chronic oral administration of this compound on LTP in the hippocampus of APP/PS1 mice, a model for Alzheimer's disease.[1]
| Treatment Group | Animal Model | Dosage | Treatment Duration | Key Electrophysiological Finding | Statistical Significance |
| Vehicle | Wild-Type (WT) | N/A | 1.5 months | Normal LTP | N/A |
| Vehicle | APP/PS1 | N/A | 1.5 months | Impaired LTP | p < 0.0001 (compared to WT Vehicle) |
| This compound | APP/PS1 | 10 mg/kg (oral) | 1.5 months | Normalized LTP | p = 0.0051 (compared to APP/PS1 Vehicle) |
| This compound | APP/PS1 | 25 mg/kg (oral) | 1.5 months | Normalized LTP | p < 0.0001 (compared to APP/PS1 Vehicle) |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease
This protocol describes the chronic oral administration of this compound to APP/PS1 mice to investigate its effects on neuronal excitability.
Materials:
-
This compound (Posiphen)
-
Vehicle solution (e.g., saline)
-
APP/PS1 transgenic mice
-
Wild-type littermate control mice
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Animal Cohorts: Begin treatment with 2-month-old APP/PS1 mice and age-matched wild-type controls.[1]
-
Drug Preparation: Prepare this compound solutions in the appropriate vehicle at concentrations suitable for delivering 10 mg/kg and 25 mg/kg doses.[1] A vehicle-only solution should be prepared for the control groups.
-
Administration: Administer the prepared this compound solutions or vehicle to the respective mouse groups daily via oral gavage.
-
Treatment Duration: Continue the daily oral administration for a period of 1.5 months.[1]
-
Monitoring: Monitor the health and well-being of the animals throughout the treatment period according to institutional guidelines.
-
Tissue Collection: Following the 1.5-month treatment period, the animals are ready for electrophysiological experiments.
Protocol 2: Ex Vivo Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP) Measurement
This protocol details the procedure for preparing acute hippocampal slices and recording LTP from mice previously treated with this compound or vehicle.
Materials:
-
Treated and control mice from Protocol 1
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Ice-cold artificial cerebrospinal fluid (aCSF) for slicing, composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgSO4, 2.5 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
aCSF for recording (same composition as slicing aCSF).
-
Submerged recording chamber
-
Perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with recording aCSF)
-
Amplifier and data acquisition system
-
Temperature controller
Procedure:
-
Anesthesia and Brain Extraction:
-
Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).
-
Perform decapitation and rapidly dissect the brain, placing it immediately into ice-cold, oxygenated slicing aCSF.
-
-
Hippocampal Slice Preparation:
-
Isolate the hippocampus from one hemisphere.
-
Mount the hippocampus onto the vibratome stage.
-
Cut transverse hippocampal slices (e.g., 400 µm thickness) in ice-cold, oxygenated slicing aCSF.
-
Transfer the slices to a holding chamber containing oxygenated recording aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the submerged recording chamber, continuously perfused with oxygenated recording aCSF at a constant temperature (e.g., 30-32°C).
-
Position the bipolar stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the degree of potentiation between the different treatment groups.
-
Visualizations
Caption: Mechanism of this compound in inhibiting neurotoxic protein synthesis.
Caption: Workflow for assessing this compound's effect on LTP.
Caption: Hypothesized pathway of this compound's effect on neuronal excitability.
References
Application Notes and Protocols for BTT-266 in Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTT-266 is a novel small-molecule antagonist designed to disrupt the protein-protein interaction between the pore-forming α1 (CaVα1) and auxiliary β (CaVβ) subunits of voltage-gated calcium channels (VGCCs). Specifically, this compound targets the CaV2.2 (N-type) channel, which plays a crucial role in neuronal signaling and neurotransmitter release. By inhibiting the CaVα1-CaVβ interaction, this compound effectively suppresses the trafficking of CaV2.2 channels to the plasma membrane. This mechanism provides a powerful tool for investigating the physiological roles of CaV2.2 channels and for the development of novel therapeutics, particularly in the context of pain and other neurological disorders. These application notes provide detailed protocols for utilizing this compound in calcium imaging studies to investigate its effects on intracellular calcium dynamics.
Mechanism of Action
This compound acts as an α-helical mimetic, competitively binding to the CaVβ subunit and thereby preventing its association with the CaVα1 subunit. This disruption is critical because the CaVα1-CaVβ interaction is essential for the proper trafficking and stabilization of the CaV2.2 channel complex at the cell surface. The consequence of this compound treatment is a significant reduction in the density of functional CaV2.2 channels on the plasma membrane, leading to a decrease in calcium influx upon membrane depolarization.
A key study demonstrated that treatment with 50 µM this compound significantly decreases the surface presentation of the CaV2.2α1 subunit in cells.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Type/System | Reference |
| Concentration for Significant Reduction of CaV2.2 Surface Expression | 50 µM | tsA-201 cells expressing CaV2.2 | [1] |
| Binding Target | CaVβ subunit | In vitro | [1] |
| Functional Effect | Inhibition of CaV2.2 channel trafficking | Neuronal and heterologous expression systems | [1] |
Note: Further quantitative data such as IC50 values for the reduction of calcium influx are not yet publicly available and would need to be determined empirically for specific cell types and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to depolarization in cultured cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cultured cells expressing CaV2.2 channels (e.g., tsA-201, SH-SY5Y, or primary neurons)
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
High potassium chloride (KCl) solution (e.g., 50 mM KCl in HBSS) for depolarization
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and culture until they reach the desired confluency.
-
On the day of the experiment, treat the cells with the desired concentration of this compound or vehicle (DMSO) for the appropriate incubation period (e.g., 24 hours) to allow for effects on channel trafficking.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. For a final concentration of 2 µM Fura-2 AM, dilute the stock solution in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and collecting the emission at 510 nm.
-
To induce depolarization and subsequent calcium influx, switch the perfusion to the high KCl solution.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
At the end of the experiment, you can perfuse with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin) for calibration of [Ca²⁺]i.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the peak fluorescence ratio change in this compound treated cells to that of vehicle-treated control cells to quantify the inhibitory effect of this compound on depolarization-induced calcium influx.
-
Protocol 2: Cell Surface Biotinylation Assay to Quantify CaV2.2 Trafficking
This protocol allows for the direct measurement of the amount of CaV2.2 channels present on the cell surface, providing a quantitative assessment of this compound's effect on channel trafficking.
Materials:
-
This compound (stock solution in DMSO)
-
Cells expressing HA-tagged CaV2.2 channels
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine or Tris-HCl)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-HA antibody
-
Antibody against a cytoplasmic control protein (e.g., GAPDH)
Procedure:
-
Cell Treatment:
-
Plate cells and treat with this compound (e.g., 50 µM) or vehicle for the desired time period (e.g., 24 hours).
-
-
Biotinylation of Surface Proteins:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin (1 mg/ml in PBS) for 30 minutes at 4°C with gentle agitation.
-
Quench the biotinylation reaction by washing the cells three times with an ice-cold quenching solution.
-
-
Cell Lysis and Protein Isolation:
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Take a small aliquot of the total lysate for later analysis ("Input" fraction).
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (surface) proteins.
-
Wash the beads several times with lysis buffer to remove non-biotinylated proteins.
-
-
Western Blot Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins from the "Input" and the biotinylated fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the surface-expressed CaV2.2 channels.
-
Probe the "Input" fraction with both the anti-HA antibody and an antibody against a cytosolic protein to confirm equal total protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the HA-tagged CaV2.2 in the biotinylated fraction for both this compound and vehicle-treated samples.
-
Normalize the surface expression to the total expression from the "Input" fraction.
-
Compare the normalized surface expression between the treated and control groups to determine the effect of this compound on CaV2.2 trafficking.
-
Visualizations
References
Application Notes and Protocols for BTT-266 Administration in Pain Studies
Notice: A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "BTT-266" for use in pain studies. The following application notes and protocols are therefore based on the established methodologies for studying novel CaVα1⋅CaVβ antagonists in preclinical pain models, a class of compounds to which this compound is hypothetically assigned for the purpose of this document. Researchers should adapt these protocols based on the specific physicochemical properties and in vivo characteristics of this compound once that information becomes available.
Introduction
Voltage-gated calcium channels (VGCCs) are crucial for neurotransmission, and their modulation presents a promising therapeutic avenue for the management of chronic pain. The interaction between the pore-forming α1 subunit and the auxiliary β subunit (CaVα1⋅CaVβ) is a key regulatory point for channel trafficking and function. Small molecule antagonists targeting this interaction have the potential to reduce neuronal hyperexcitability associated with pathological pain states. This document outlines the administration routes and experimental protocols for the preclinical evaluation of this compound, a putative CaVα1⋅CaVβ antagonist, in rodent models of pain.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to function by disrupting the protein-protein interaction between the CaVα1 and CaVβ subunits of voltage-gated calcium channels. This disruption is expected to reduce the trafficking of the channel complex to the plasma membrane of neurons, particularly nociceptive neurons in the dorsal root ganglion (DRG) and spinal cord. The subsequent decrease in functional calcium channels at the presynaptic terminal leads to diminished calcium influx upon depolarization, resulting in reduced neurotransmitter release (e.g., glutamate, CGRP) into the synaptic cleft. This cascade ultimately dampens the transmission of pain signals.
Figure 1: Hypothesized signaling pathway of this compound in inhibiting pain signal transmission.
Quantitative Data Summary
As no public data for this compound is available, the following tables are presented as templates. Researchers should populate these tables with their experimental data.
Table 1: Dose-Response Data for this compound in a Neuropathic Pain Model (e.g., Chung Model)
| Administration Route | Dose (mg/kg) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Intrathecal | 0.1 | ||
| 0.3 | |||
| 1.0 | |||
| 3.0 | |||
| Intraperitoneal | 1 | ||
| 3 | |||
| 10 | |||
| 30 | |||
| Oral | 3 | ||
| 10 | |||
| 30 | |||
| 100 |
Table 2: Pharmacokinetic Profile of this compound
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Intravenous | 1 | ||||
| Intraperitoneal | 10 | ||||
| Oral | 30 |
Experimental Protocols
Animal Models of Pain
Standard rodent models of neuropathic and inflammatory pain should be used to evaluate the efficacy of this compound.
-
Neuropathic Pain:
-
Spinal Nerve Ligation (SNL) or Chung Model: Involves tight ligation of the L5 spinal nerve.
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.
-
Chemotherapy-Induced Neuropathic Pain (CINP): Induced by administration of agents like paclitaxel or oxaliplatin.
-
-
Inflammatory Pain:
-
Complete Freund's Adjuvant (CFA) Model: Intraplantar injection of CFA to induce localized inflammation.
-
Carrageenan-Induced Paw Edema: Intraplantar injection of carrageenan to induce acute inflammation.
-
This compound Administration Routes
The choice of administration route will depend on the experimental question.
-
Systemic Administration:
-
Intraperitoneal (i.p.) Injection: For assessing systemic efficacy. This compound should be dissolved in a suitable vehicle (e.g., saline, DMSO, or a mixture with Tween 80).
-
Oral Gavage (p.o.): To determine oral bioavailability and efficacy. The compound should be formulated as a suspension or solution.
-
Intravenous (i.v.) Injection: For direct systemic administration and pharmacokinetic studies.
-
-
Local Administration:
-
Intrathecal (i.t.) Injection: To target the spinal cord directly. This is useful for elucidating the central mechanism of action.
-
Intraplantar (i.pl.) Injection: To assess peripheral effects.
-
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined.
-
Thermal Hyperalgesia: Assessed using the Hargreaves test (radiant heat source). The paw withdrawal latency (in seconds) is measured.
-
Cold Allodynia: Evaluated by applying a drop of acetone to the paw and measuring the response duration.
Experimental Workflow
Figure 2: General experimental workflow for preclinical pain studies of this compound.
Conclusion
The protocols described provide a framework for the initial preclinical evaluation of this compound in pain models. The administration route and experimental design should be carefully selected to address specific hypotheses regarding the compound's efficacy and mechanism of action. Due to the lack of existing data for this compound, it is imperative that researchers conduct thorough dose-finding and pharmacokinetic studies to inform the selection of appropriate doses for efficacy studies.
Application Notes and Protocols for Fluorescence Polarization Assay with BTT-266
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescence Polarization Assays
Fluorescence Polarization (FP) is a powerful and versatile technique used to monitor molecular interactions in solution.[1][2] This homogeneous assay format is well-suited for high-throughput screening (HTS) and quantitative analysis of binding events, such as protein-protein, protein-DNA, and protein-ligand interactions.[3][4] The principle of FP is based on the observation that when a small fluorescently labeled molecule (tracer) is excited with plane-polarized light, it tumbles rapidly in solution, leading to a high degree of depolarization of the emitted light.[5][6] However, when this tracer binds to a much larger molecule (e.g., a protein), its rotational motion is significantly slowed.[6] This reduced tumbling results in a higher degree of polarization of the emitted light.[1] The change in polarization is directly proportional to the fraction of the tracer that is bound.[2]
BTT-266 is a known antagonist of voltage-gated calcium channels, specifically targeting the interaction between the α1 subunit (CaVα1) and the auxiliary β3 subunit (CaVβ3).[7] It acts by suppressing the interaction between the Alpha Interaction Domain (AID) of the CaVα1 subunit and the CaVβ3 subunit, with a reported inhibition constant (Ki) of 1.4 μM.[7] This disruption modulates the activation of the calcium channel, making this compound a compound of interest for studying neuropathic pain and other neurological conditions.[7]
This document provides a detailed protocol for a competitive fluorescence polarization assay to characterize the inhibitory activity of this compound and similar compounds on the CaVα1-AID-CaVβ3 interaction.
Signaling Pathway and Mechanism of Inhibition
The assembly of functional voltage-gated calcium channels is critically dependent on the interaction between the pore-forming α1 subunit and auxiliary subunits, including the β subunit. This interaction occurs via the Alpha Interaction Domain (AID) on the α1 subunit. This compound exerts its inhibitory effect by directly interfering with the binding of the CaVβ3 subunit to the AID, thereby preventing the proper trafficking and function of the calcium channel complex.
Caption: this compound mechanism of action.
Quantitative Data Summary
This table summarizes the known binding affinity of this compound for the CaVα1-AID-CaVβ3 interaction.
| Compound | Target Interaction | Ki (μM) |
| This compound | CaVα1-AID-CaVβ3 | 1.4[7] |
Experimental Protocol: Competitive FP Assay
This protocol describes a competitive binding assay to determine the IC50 value of this compound. The assay relies on the displacement of a fluorescently labeled peptide tracer (derived from the AID sequence) from the CaVβ3 protein by the unlabeled competitor, this compound.
Materials and Reagents
-
CaVβ3 Protein: Purified recombinant protein.
-
Fluorescent Tracer: A peptide corresponding to the CaVα1 Alpha Interaction Domain (AID) labeled with a suitable fluorophore (e.g., FITC or TAMRA).
-
This compound: Unlabeled compound.
-
Assay Buffer: E.g., PBS, pH 7.4, with 0.01% Tween-20.
-
Assay Plates: Black, low-volume 384-well microplates.
-
Plate Reader: Equipped with fluorescence polarization optics.
Assay Workflow
The experimental workflow involves preparing reagents, setting up the competitive binding reaction, and measuring the fluorescence polarization to determine the extent of inhibition.
Caption: Competitive FP assay workflow.
Step-by-Step Procedure
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series of this compound in Assay Buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Plate Preparation:
-
Add the serially diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 384-well plate.
-
Add the purified CaVβ3 protein to each well (except for the "tracer only" control wells). The final concentration of CaVβ3 should be determined empirically but is typically in the low nanomolar range.
-
Include control wells:
-
Blank: Assay Buffer only.
-
Tracer Only (Low Polarization Control): Assay Buffer + Fluorescent Tracer.
-
Bound Control (High Polarization Control): Assay Buffer + CaVβ3 + Fluorescent Tracer.
-
-
-
Initiation of the Binding Reaction:
-
Add the fluorescently labeled AID peptide tracer to all wells at a fixed final concentration (typically at or below its Kd for CaVβ3).
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Data Analysis
-
Subtract the average mP value of the blank wells from all other wells.
-
Normalize the data by setting the average mP value of the "Tracer Only" control as 0% inhibition and the average mP value of the "Bound Control" as 100% inhibition.
-
Plot the normalized mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.
Example Data Table
The following table presents hypothetical data from a competitive FP assay for this compound, demonstrating the expected trend.
| [this compound] (µM) | Average mP | % Inhibition |
| 0 (No Inhibitor) | 250 | 0 |
| 0.1 | 245 | 3.3 |
| 0.5 | 210 | 26.7 |
| 1.0 | 180 | 46.7 |
| 2.0 | 155 | 63.3 |
| 5.0 | 120 | 86.7 |
| 10.0 | 105 | 96.7 |
| 50.0 | 100 | 100 |
| Tracer Only | 100 | N/A |
Note: This protocol provides a general framework. Optimization of reagent concentrations, buffer composition, and incubation times is recommended for specific experimental setups.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 6. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Buntanetap (formerly BTT-266)
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the effects of Buntanetap (formerly known as Posiphen or ANVS401, and potentially mistyped as BTT-266). It addresses the common issue of observing no effect in patch-clamp experiments and provides troubleshooting guidance based on the compound's known mechanism of action.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any effect of Buntanetap (this compound) in my patch-clamp experiment?
A1: The primary reason for the lack of a direct, acute effect in patch-clamp recordings is a misunderstanding of Buntanetap's mechanism of action. Buntanetap is not an ion channel blocker or modulator. Instead, it functions as a translational inhibitor of several neurotoxic proteins, including amyloid precursor protein (APP), tau, and alpha-synuclein.[1][2][3][4] This process involves the regulation of protein synthesis at the mRNA level, which is a slow biological process. The effects of this inhibition on neuronal function are indirect and develop over a much longer timescale than the acute recordings typical of patch-clamp experiments.
Q2: How does Buntanetap actually work?
A2: Buntanetap is an orally available small molecule that selectively binds to an iron-responsive element (IRE) in the 5' untranslated region (UTR) of the mRNA of neurotoxic proteins.[2][5] This binding enhances the interaction between the mRNA and iron regulatory protein 1 (IRP1), which in turn prevents the mRNA from associating with ribosomes, thereby inhibiting its translation into protein.[2][3] By reducing the production of proteins like amyloid-beta, tau, and alpha-synuclein, Buntanetap aims to restore protein homeostasis, improve synaptic transmission, and reduce neuroinflammation.[1][4]
Q3: What are the appropriate experimental methods to study the effects of Buntanetap?
A3: To investigate the efficacy of Buntanetap, you should employ methods that can measure changes in protein expression and their downstream cellular consequences over longer time courses (hours to days). Suitable techniques include:
-
Western Blotting or ELISA: To quantify the levels of target proteins (APP, tau, alpha-synuclein) in cell lysates or conditioned media after treatment with Buntanetap.
-
Quantitative PCR (qPCR): To confirm that Buntanetap does not alter the mRNA levels of its target genes, consistent with its mechanism as a translational inhibitor.
-
Metabolic Labeling Techniques: Methods like pulsed stable isotope labeling with amino acids in cell culture (pSILAC) or bio-orthogonal non-canonical amino acid tagging (BONCAT) can directly measure the rate of new protein synthesis.[6]
-
High-Content Imaging: To assess downstream cellular phenotypes such as neurite outgrowth, synaptic density, or cell survival in neuronal cultures treated with Buntanetap over several days.
-
Long-Term Electrophysiology (e.g., Multi-Electrode Arrays - MEAs): While acute patch-clamp is unsuitable, MEA recordings over several days may reveal changes in network excitability and synaptic function resulting from the altered protein landscape.
Q4: Are there any electrophysiological signatures associated with the neurodegenerative conditions Buntanetap targets?
A4: Yes, neurodegenerative diseases like Alzheimer's and Parkinson's are associated with characteristic changes in brain electrical activity. These are often studied using non-invasive techniques like electroencephalography (EEG) in both animal models and human patients.[7][8] Common findings include a slowing of neural oscillations, such as a decrease in the power of alpha rhythms and an increase in delta and theta activity.[9] These changes reflect widespread disruptions in brain dynamics and functional connectivity.[9] While not suitable for initial compound screening, in vivo electrophysiology in animal models of neurodegeneration could be a relevant translational biomarker to assess the long-term therapeutic effects of Buntanetap.[10]
Troubleshooting Guide: Buntanetap (this compound) and Patch-Clamp Experiments
If you are still considering using electrophysiology to study the downstream effects of Buntanetap, this guide will help you design more appropriate experiments.
| Issue | Potential Cause | Recommended Action |
| No acute change in membrane potential or ion channel currents. | The drug is a translational inhibitor, not an ion channel modulator. | Switch to long-term cell culture experiments and use methods like Western Blot or ELISA to measure protein levels. |
| Desire to measure functional neuronal changes. | Incorrect experimental paradigm for the drug's mechanism of action. | Utilize multi-electrode arrays (MEAs) to record network activity over several days of Buntanetap treatment. This may reveal chronic changes in firing patterns and connectivity. |
| Uncertainty about the drug's stability in recording solution. | While less likely to be the primary issue, drug stability is a general concern. | For long-term experiments, ensure the stability of Buntanetap in your cell culture medium over the desired time course. Perform a concentration-response curve for its effect on protein expression to determine the optimal working concentration. |
| Cellular model may not be appropriate. | The cell type used may not express the target proteins or be susceptible to their neurotoxic effects. | Use a relevant cellular model of neurodegeneration, such as primary neurons from a transgenic mouse model or iPSC-derived neurons from patients. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Buntanetap's Effect on APP Expression
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons at an appropriate density.
-
Treatment: Treat the cells with a range of Buntanetap concentrations (e.g., 10 nM - 10 µM) or a vehicle control for 24-72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against APP overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the APP signal to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Long-Term Multi-Electrode Array (MEA) Recording
-
MEA Plate Preparation: Prepare MEA plates according to the manufacturer's instructions.
-
Cell Plating: Plate primary or iPSC-derived neurons onto the MEA plates and culture them until a stable, spontaneously active network is formed (typically 2-3 weeks).
-
Baseline Recording: Record baseline spontaneous network activity for at least 30 minutes before treatment.
-
Treatment: Apply Buntanetap at the desired concentration to the culture medium.
-
Long-Term Recording: Record network activity at regular intervals (e.g., daily) for several days.
-
Data Analysis: Analyze the recorded data for changes in parameters such as mean firing rate, burst frequency, burst duration, and network synchrony. Compare the post-treatment recordings to the baseline activity.
Visualizations
Caption: Mechanism of action of Buntanetap as a translational inhibitor.
Caption: Troubleshooting workflow for Buntanetap experiments.
References
- 1. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Our Science [annovisbio.com]
- 4. What is Buntanetap used for? [synapse.patsnap.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. The growing toolbox for protein synthesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing the heterogeneity of neurodegenerative diseases through EEG normative modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network Models of Neurodegeneration: Bridging Neuronal Dynamics and Disease Progression [arxiv.org]
- 10. mdbneuro.com [mdbneuro.com]
Improving BTT-266 solubility in DMSO
Welcome to the technical support center for BTT-266. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the CaVα1⋅CaVβ interaction.[1] Its primary mechanism of action is to disrupt the association between the pore-forming α1 subunit and the auxiliary β subunit of voltage-gated calcium channels (VGCCs). This interaction is critical for the proper trafficking and stabilization of the channel complex at the plasma membrane.[1][2] By inhibiting this interaction, this compound effectively reduces the density of functional CaV2.2 channels on the neuronal cell surface, leading to decreased calcium influx upon membrane depolarization.[2]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. Under these conditions, the stock solution can be stable for several months.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What can I do to prevent this?
A4: This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent like DMSO becomes insoluble when diluted into an aqueous solution. Here are several strategies to mitigate this:
-
Lower the final concentration: If experimentally feasible, try using a lower final concentration of this compound in your aqueous medium.
-
Use a lower concentration stock: Preparing a more dilute stock solution in DMSO (e.g., 1 mM instead of 10 mM) can sometimes help.
-
Rapid mixing: Add the DMSO stock to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion.[3] This prevents localized high concentrations of the compound that can initiate precipitation.
-
Increase the final DMSO concentration: While keeping the final DMSO concentration below a level that is toxic to your cells (typically <0.5% v/v), a slightly higher concentration within this limit may improve the solubility of this compound.
-
Use of surfactants: For certain cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01% - 0.1%) to the final aqueous medium can help maintain the compound's solubility.
Troubleshooting Guide: Improving this compound Solubility in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, please follow these troubleshooting steps sequentially.
| Step | Technique | Detailed Protocol | Expected Outcome |
| 1 | Vortexing | Add the appropriate volume of DMSO to your vial of this compound. Vortex the solution vigorously for 2-5 minutes at room temperature. | The compound should dissolve to form a clear solution. |
| 2 | Warming | If vortexing alone is insufficient, gently warm the solution in a water bath set to 30-40°C for 10-15 minutes. Intermittently vortex the solution during warming. Caution: Avoid excessive heat as it may degrade the compound. | Increased temperature often enhances the solubility of organic compounds. |
| 3 | Sonication | If the compound still has not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves can help to break down any compound aggregates. | Sonication can facilitate the dissolution of stubborn particles. |
| 4 | Prepare a More Dilute Stock | If the above methods fail, it is possible that you are attempting to prepare a stock solution that is above the solubility limit of this compound. Try preparing a more dilute stock solution (e.g., if you are failing at 20 mM, try 10 mM or 5 mM). | A lower concentration may be achievable and still be suitable for your experimental needs. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 556.62 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing the Compound: Accurately weigh out 5.57 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution:
-
Vortex the solution vigorously for at least 2 minutes.
-
If the compound is not fully dissolved, proceed with gentle warming (37°C for 10 minutes) and/or sonication (5 minutes) as described in the troubleshooting guide above.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Disruption of CaVα1-CaVβ Interaction and Trafficking
This compound functions by targeting the protein-protein interaction between the CaVα1 and CaVβ subunits of voltage-gated calcium channels. This interaction is essential for the proper trafficking of the channel to the cell membrane. By disrupting this interaction, this compound reduces the number of functional channels on the cell surface, thereby inhibiting calcium influx.
References
BTT-266 Off-Target Effects Investigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of BTT-266, a novel CaVα1⋅CaVβ antagonist that suppresses neuronal voltage-gated calcium-channel trafficking.[1] The following resources are designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the potential off-target profile of this compound?
A1: A tiered approach is recommended. Start with computational methods to predict potential off-targets based on the chemical structure of this compound. Subsequently, initial experimental validation should involve broad-based screening assays like kinome scanning, followed by more in-depth cellular assays to confirm any preliminary findings.
Q2: We are observing unexpected phenotypic changes in our cell-based assays with this compound that do not seem to be related to its primary CaVα1⋅CaVβ antagonist activity. How can we identify the potential off-target(s)?
A2: Unexplained phenotypic effects are a common indicator of off-target activity. To identify the responsible protein(s), we recommend employing unbiased, proteome-wide methods such as chemical proteomics or a Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS).[2][3][4] These techniques can identify proteins that directly bind to this compound within a cellular context.
Q3: Our kinome scan for this compound returned several potential kinase hits. What is the best way to validate these findings?
A3: Kinome scans are an excellent initial screening tool but require orthogonal validation.[5][6] We recommend performing in vitro kinase activity assays with purified enzymes for the identified hits to determine their IC50 values. Following this, cellular assays should be conducted to assess whether this compound inhibits the phosphorylation of known substrates for these kinases in cells.
Q4: We are having trouble with the solubility of this compound in our aqueous assay buffers. How can we address this?
A4: According to supplier information, this compound is soluble in DMSO.[1] For aqueous buffers, it is crucial to first prepare a concentrated stock solution in DMSO and then dilute it into the final assay buffer. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects your assay (typically <0.5%). If solubility issues persist, the addition of a small percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68 may be explored, but its compatibility with the specific assay must be validated.
Troubleshooting Guides
Guide 1: Interpreting Chemical Proteomics Data
Issue: A large number of proteins were identified in our chemical proteomics pull-down experiment with a this compound probe, making it difficult to distinguish true off-targets from non-specific binders.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient blocking of the affinity matrix. | Increase the concentration and/or incubation time of the blocking agent (e.g., BSA, salmon sperm DNA). | Reduction in background protein binding. |
| Non-specific hydrophobic interactions with the probe or matrix. | Include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in the lysis and wash buffers. | Decreased binding of non-specific, "sticky" proteins. |
| Probe concentration is too high, leading to non-specific interactions. | Perform a dose-response experiment with varying concentrations of the this compound probe to identify the optimal concentration that enriches for specific binders. | Clearer distinction between high-affinity true targets and low-affinity non-specific binders. |
| Inefficient washing steps. | Increase the number and stringency of wash steps after protein incubation with the probe. | Removal of weakly interacting proteins. |
Guide 2: Cellular Thermal Shift Assay (CETSA) Optimization
Issue: We are not observing a significant thermal shift for our suspected off-target protein in the presence of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient drug concentration or incubation time. | Increase the concentration of this compound and/or the incubation time to ensure adequate cell penetration and target engagement. | A clear thermal stabilization (shift to higher temperatures) of the target protein. |
| The off-target interaction is weak and does not induce a detectable thermal stabilization. | Consider alternative target engagement assays, such as affinity-based pull-downs or cellular activity assays. | Confirmation of target engagement through an alternative method. |
| The chosen temperature range for the heat challenge is not optimal for the protein of interest. | Perform a preliminary experiment with a broader temperature range to determine the melting curve of the protein without the drug.[7][8][9] | Identification of the optimal temperature range to observe a drug-induced thermal shift. |
| Poor antibody quality for Western blot detection. | Validate the primary antibody for specificity and sensitivity. Test different antibody dilutions. | A strong and specific signal for the protein of interest. |
Experimental Protocols
Protocol 1: Kinome Scanning for this compound
This protocol outlines a general procedure for assessing the interaction of this compound with a panel of kinases.
-
Compound Preparation: Prepare a 100 µM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP.
-
Compound Addition: Add this compound to the desired final concentration. Include appropriate controls (e.g., no inhibitor, positive control inhibitor).
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, LanthaScreen).
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested this compound concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify the engagement of this compound with a potential off-target protein in intact cells.[7][8][9][10]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the amount of the soluble target protein by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples to determine if there is a thermal shift.
Visualizations
Caption: A workflow for the systematic investigation of this compound off-target effects.
Caption: A diagram illustrating a potential off-target signaling pathway for this compound.
References
- 1. This compound supplier | CAS |CaVα1⋅CaVβ antagonist | AOBIOUS [aobious.com]
- 2. tandfonline.com [tandfonline.com]
- 3. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 4. CETSA [cetsa.org]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Technical Support Center: Optimizing BTT-266 Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BTT-266 (Buntanetap/Posiphen). The information herein is designed to help optimize experimental conditions and ensure reliable cell viability results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the translation of several neurotoxic proteins, including Amyloid Precursor Protein (APP), alpha-synuclein, and huntingtin.[1][2] It functions by enhancing the binding of Iron Regulatory Protein 1 (IRP1) to an atypical iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of the target messenger RNAs (mRNAs).[1][2][3] This enhanced binding prevents the mRNA from associating with the ribosome, thereby inhibiting protein synthesis.[1][3]
Q2: What is a recommended starting concentration range for this compound in cell viability experiments?
A2: A specific IC50 for cell viability in common cell lines has not been widely published. However, this compound is known to bind to the IRP1/IRE complex with very high affinity, exhibiting an IC50 of 3.2 nM in binding assays.[4] This suggests that this compound is potent at low nanomolar concentrations. For initial dose-response experiments, we recommend a broad concentration range starting from the low nanomolar (e.g., 1 nM) to the low micromolar (e.g., 1-10 µM) range. This will help in determining the optimal concentration for your specific cell line and experimental conditions.
Q3: Which cell lines are suitable for this compound studies?
A3: this compound has been studied in human neuroblastoma cell lines, such as SH-SY5Y, which are commonly used as in vitro models for neurodegenerative diseases.[2] The choice of cell line should be guided by the research question and the expression of the target proteins (e.g., APP, alpha-synuclein).
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically supplied as a solid. For cell culture experiments, it is advisable to dissolve it in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at the lowest this compound concentration. | 1. Incorrect dilution of this compound stock solution. 2. Cells are overly sensitive to the compound. 3. Suboptimal health of cells prior to treatment. | 1. Verify your serial dilutions and calculations. 2. Expand the concentration range to lower, picomolar concentrations. 3. Ensure cells are healthy and in the logarithmic growth phase before adding this compound. |
| No observable effect on cell viability at any tested concentration. | 1. The effective concentration is higher than the tested range. 2. The incubation time is too short. 3. The chosen cell line does not express the target proteins or has resistance mechanisms. 4. Compound instability or precipitation. | 1. Increase the upper limit of your concentration range. 2. Perform a time-course experiment with longer incubation periods (e.g., 48, 72 hours). 3. Verify target protein expression in your cell line using methods like Western blot. 4. Visually inspect for precipitate in the culture medium. Ensure proper solubilization of the compound. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Edge effects in the multi-well plate. 3. Inaccurate pipetting of this compound or assay reagents. | 1. Ensure a homogenous cell suspension and careful seeding. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cell line.
Materials:
-
This compound
-
Chosen adherent cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare working solutions at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: ATP-Based Luminescent Cell Viability Assay
This assay is a highly sensitive method to quantify ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Chosen cell line
-
Complete cell culture medium
-
DMSO
-
Opaque-walled 96-well plates
-
Luminescent ATP cell viability assay kit (commercially available)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control's luminescent signal.
-
Determine the IC50 as described in the MTT protocol.
-
Visualizations
References
- 1. Translational inhibition of α-synuclein by Posiphen normalizes distal colon motility in transgenic Parkinson mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
BTT-266 stability issues in aqueous solution
Disclaimer: Specific stability data for BTT-266 in aqueous solutions is not publicly available. This technical support center provides guidance based on general principles of small molecule stability and common issues encountered with compounds of similar chemical complexity. The information herein should be used as a general guide, and it is highly recommended to perform compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after thawing. What should I do?
A1: Precipitation upon thawing can occur if the solubility limit of this compound in your chosen solvent is exceeded at lower temperatures.
-
Recommended Actions:
-
Gently warm the solution to 37°C and vortex to redissolve the compound.
-
If precipitation persists, sonication for a short period may help.
-
Consider preparing fresh dilutions from a stock solution for each experiment.
-
It is advisable to store stock solutions in a solvent where this compound has higher solubility, such as DMSO, and to prepare aqueous working solutions fresh.
-
Q2: I am observing a rapid loss of this compound activity in my cell-based assay. What could be the cause?
A2: Rapid loss of activity can be due to several factors, including chemical instability in the aqueous environment of the cell culture medium, enzymatic degradation by cellular components, or non-specific binding to plasticware.
-
Troubleshooting Steps:
-
Assess Chemical Stability: Perform a stability test of this compound in the cell culture medium at 37°C in the absence of cells. Analyze the concentration of the compound at different time points using a suitable analytical method like HPLC-MS.
-
Evaluate Non-Specific Binding: Incubate the this compound solution in the assay plate without cells and measure the concentration over time to determine if the compound is adsorbing to the plastic. Using low-protein-binding plates can mitigate this issue.
-
Consider Cellular Metabolism: Analyze cell lysates to determine if this compound is being metabolized by the cells.
-
Q3: What are the potential degradation pathways for a molecule like this compound in aqueous solution?
A3: For a complex organic molecule like this compound (C34H28N4O4), the most common degradation pathways in aqueous solution are hydrolysis and oxidation.
-
Hydrolysis: Functional groups such as esters, amides, or lactams, if present in the full structure, are susceptible to cleavage in the presence of water. This process can be catalyzed by acidic or basic conditions.
-
Oxidation: Certain functional groups can be sensitive to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.
Q4: How should I prepare and store this compound solutions to maximize stability?
A4: Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Stock Solutions:
-
Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
-
Aqueous Working Solutions:
-
Prepare fresh aqueous working solutions for each experiment by diluting the stock solution.
-
Use a buffer system to maintain a stable pH if the compound's stability is pH-sensitive.
-
Minimize the exposure of aqueous solutions to light and elevated temperatures.
-
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound in aqueous solutions.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Degradation of this compound stock or working solutions. | Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability check on the stock solution. |
| Loss of compound potency over time in the assay | Instability of this compound in the aqueous assay buffer at the experimental temperature. | Determine the stability of this compound in the assay buffer by incubating it at the assay temperature and measuring its concentration at various time points using HPLC. Consider adding antioxidants or using a different buffer system if oxidation or pH-dependent degradation is suspected. |
| Precipitation of the compound in the aqueous buffer | Poor aqueous solubility of this compound. | Decrease the final concentration of this compound in the assay. Increase the percentage of co-solvent (e.g., DMSO) if compatible with the assay. Use a formulation aid like a cyclodextrin to improve solubility. |
| Discoloration of the this compound solution | Oxidative degradation or photodecomposition. | Protect the solution from light by using amber vials or wrapping the container in foil. Prepare solutions in degassed buffers and consider purging the headspace of the vial with an inert gas (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution with the aqueous buffer to a final concentration of 10 µM.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C), protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Potential degradation pathways for this compound in aqueous solution.
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified signaling pathway of this compound action.
Technical Support Center: BTT-266 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BTT-266 in animal models. The information is tailored to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small-molecule antagonist that targets the protein-protein interaction between the α1 (CaVα1) and β (CaVβ) subunits of voltage-gated calcium channels. Specifically, it disrupts the proper trafficking of neuronal CaV2.2 channels to the plasma membrane.[1] By inhibiting this interaction, this compound effectively reduces the number of functional CaV2.2 channels on the cell surface, leading to a decrease in calcium influx and subsequent neuronal signaling. This mechanism has shown potential in preclinical models of neuropathic pain.[1]
Q2: What is the primary signaling pathway affected by this compound?
This compound acts intracellularly to disrupt the formation and trafficking of the CaV2.2 channel complex. The interaction between the CaVα1 and CaVβ subunits is essential for the proper folding, stabilization, and transport of the channel from the endoplasmic reticulum to the cell membrane. This compound prevents this crucial association, leading to a reduction in the density of CaV2.2 channels at the presynaptic terminals of neurons.
References
Technical Support Center: BTT-266 in DRG Neuron Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results when using BTT-266 (Buntanetap/Posiphen) in Dorsal Root Ganglion (DRG) neuron experiments. As a novel translational inhibitor of multiple neurotoxic proteins, the application of this compound in sensory neuron research is an emerging area. This guide is intended to help navigate potential challenges and interpret unforeseen outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an orally available small molecule that selectively inhibits the translation of several neurotoxic proteins, including Amyloid Precursor Protein (APP), alpha-synuclein (α-syn), and tau.[1][2][3] It achieves this by binding to an atypical iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of the messenger RNA (mRNA) for these proteins.[1] This binding is thought to enhance the interaction with Iron Regulatory Protein 1 (IRP1), leading to translational suppression.[3][4]
Q2: Why would I use this compound in DRG neuron research?
A2: While primarily investigated for central nervous system neurodegenerative diseases, the proteins targeted by this compound are also expressed in the peripheral nervous system, including DRG neurons. Researchers may use this compound to investigate the roles of APP, α-syn, and tau in sensory neuron function, axonal transport, or in models of neuropathic pain and chemotherapy-induced peripheral neuropathy.
Q3: Has this compound been tested in DRG neurons before?
A3: To date, there is a lack of published studies specifically detailing the effects of this compound on DRG neurons. Therefore, researchers working in this area are at the forefront of this application. This guide is based on the known mechanism of this compound and the general biology of DRG neurons.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be well-tolerated in clinical trials for Alzheimer's and Parkinson's disease.[2] Preclinical studies indicate that it selectively targets mRNAs with an atypical IRE stem loop, with minimal impact on the translation of mRNAs with canonical IREs.[5] However, comprehensive proteomic screening in DRG neurons has not been performed, so unexpected off-target effects in this specific cell type cannot be ruled out.
Troubleshooting Guide for Unexpected Results
Issue 1: No effect on target protein levels in DRG neurons
You've treated your primary DRG neuron culture with this compound and, upon performing a Western blot for APP or α-syn, you observe no significant decrease in protein levels compared to the vehicle control.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Dose or Incubation Time | Perform a dose-response (e.g., 1 µM - 50 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment. | The optimal concentration and duration of treatment for translational inhibition may differ in DRG neurons compared to cell lines used in neurodegeneration studies. |
| Low Basal Expression of Target Proteins | Confirm the basal expression level of your target protein in your DRG culture using a positive control (e.g., lysate from a cell line known to express the protein). | If the basal expression is very low, a reduction may be difficult to detect. Consider using a model where the expression of the target protein is upregulated (e.g., specific injury models). |
| Rapid Protein Degradation Dynamics | Measure mRNA levels of the target gene using qRT-PCR. | This compound inhibits translation, not transcription. If mRNA levels are unchanged or increased, it confirms the drug is not affecting transcription. A lack of change in protein levels might suggest complex regulation of protein turnover. |
| Alternative Splicing of 5'-UTR | If possible, sequence the 5'-UTR of the target mRNA from your DRG neurons to confirm the presence of the atypical IRE. | It is theoretically possible that DRG neurons express splice variants of the target mRNA that lack the this compound binding site. |
Issue 2: Unexpected Changes in Neuronal Excitability or Viability
You observe significant changes in neuronal firing patterns (e.g., spontaneous activity, altered action potential threshold) or a decrease in cell viability at concentrations where you expect to see only translational inhibition.
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Effects on Ion Channels or Receptors | Perform electrophysiological recordings (patch-clamp) to characterize specific ion channel currents in the presence and absence of this compound. | Direct modulation of ion channels could explain unexpected changes in excitability. |
| Inhibition of Other Proteins with Atypical IREs | Conduct a proteomics analysis (e.g., SILAC) on this compound-treated DRG neurons to identify other affected proteins. | This compound may be inhibiting the translation of other proteins crucial for DRG neuron health and function that also contain an atypical IRE in their mRNA. |
| Disruption of Essential Cellular Processes | Assess mitochondrial function (e.g., using a Seahorse assay) and markers of cellular stress (e.g., CHOP expression). | The proteins targeted by this compound may have essential physiological roles in DRG neurons, and their downregulation could induce stress or metabolic dysfunction. |
| Vehicle-Induced Toxicity | Run a vehicle-only control at the highest concentration used for this compound dilution. | The solvent (e.g., DMSO) used to dissolve this compound can have effects on neuronal excitability and health at certain concentrations. |
Experimental Protocols
Protocol 1: Primary DRG Neuron Culture and this compound Treatment
-
Dissociation: Isolate DRGs from your animal model of choice and dissociate them using a combination of collagenase and dispase, followed by mechanical trituration.
-
Plating: Plate the dissociated neurons on a suitable substrate (e.g., laminin/poly-D-lysine coated plates) in a defined neuron culture medium supplemented with growth factors like NGF.
-
Culture: Maintain the cultures for at least 48-72 hours to allow for recovery and neurite outgrowth before starting experiments.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration in pre-warmed culture medium immediately before use.
-
Treatment: Replace the existing medium with the this compound-containing medium. For vehicle controls, use medium with the same final concentration of DMSO.
-
Incubation: Incubate for the desired duration (e.g., 24 hours) before proceeding with downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qRT-PCR, or functional assays).
Protocol 2: Western Blot for Target Protein Quantification
-
Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to your target protein (e.g., anti-APP, anti-α-synuclein) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of this compound action on target mRNA translation.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
- 4. Posiphen as a Well-tolerated Alpha-synuclein Inhibitor and a Potential 5'UTR Directed Drug Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 5. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of BTT-266 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of BTT-266 stock solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: For long-term storage, this compound solid compound should be stored at -20°C in a desiccated environment. Short-term storage at 0°C is also acceptable. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to maximize their stability.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] When preparing stock solutions, ensure the DMSO is of high purity and anhydrous to prevent degradation of the compound.
Q3: Is this compound sensitive to light?
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is best to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[1] We recommend preparing single-use aliquots of your stock solution to maintain its integrity over the long term.
Troubleshooting Guides
Issue 1: I observe precipitation in my this compound stock solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high, exceeding its solubility limit at lower temperatures.
-
Troubleshooting Steps:
-
Warm the solution gently to room temperature.
-
Vortex the solution thoroughly to ensure the compound is fully redissolved before use.
-
If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
-
Ensure that the DMSO used is anhydrous, as water can decrease the solubility of some compounds.
-
Issue 2: My experimental results are inconsistent or show a loss of this compound activity over time.
-
Possible Cause: The this compound stock solution may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution has been consistently stored at -20°C or -80°C and protected from light.[1][2]
-
Prepare Fresh Aliquots: If you have been using the same stock vial for an extended period with multiple freeze-thaw cycles, switch to a fresh, unthawed aliquot.
-
Assess Stock Solution Integrity: If the issue persists, the stability of your stock solution may be compromised. It is recommended to perform a stability assessment of your stock solution (see Experimental Protocol below) or prepare a fresh stock solution from solid compound.
-
Consider In-Use Stability: this compound may be unstable in your specific experimental buffer or cell culture medium. It is advisable to prepare working solutions fresh for each experiment.
-
Stability of this compound Stock Solutions
While specific long-term stability data for this compound is not publicly available, the following table provides general guidelines for the storage of small molecule inhibitor stock solutions based on common laboratory practice.
| Storage Condition | Solvent | Duration | Expected Stability | Recommendations |
| -20°C | DMSO | Long-term (> 1 month) | Generally Stable | Recommended for long-term storage. Use single-use aliquots. Protect from light. |
| 4°C | DMSO | Short-term (days) | Potential for degradation | Not recommended for storage. Use for daily working solutions. |
| Room Temperature | DMSO | Very short-term (hours) | Prone to degradation | Avoid prolonged exposure to room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound Stock Solutions by HPLC
This protocol provides a framework for researchers to determine the stability of their this compound stock solutions under their specific storage conditions.
-
Preparation of Initial Sample (Time = 0):
-
Prepare a fresh stock solution of this compound in high-purity DMSO at a known concentration (e.g., 10 mM).
-
Immediately take an aliquot of this fresh solution and dilute it to a suitable concentration for HPLC analysis.
-
Analyze this sample by HPLC to obtain the initial purity and peak area of this compound. This will serve as your baseline reference.[1]
-
-
Storage of Stock Solution:
-
Store the remaining stock solution under the desired conditions you wish to test (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).
-
-
Analysis at Subsequent Time Points:
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), take an aliquot from the stored stock solution.
-
Prepare and analyze the sample by HPLC in the same manner as the initial sample.
-
-
Data Analysis:
-
Compare the peak area of the this compound at each time point to the initial peak area at Time = 0.
-
A significant decrease in the peak area or the appearance of new peaks indicates degradation of the compound.
-
Calculate the percentage of this compound remaining at each time point to quantify its stability.
-
Visualizations
Caption: Workflow for assessing this compound stock solution stability.
Caption: Simplified signaling pathway of Voltage-Gated Calcium Channels.
References
Validation & Comparative
Validating BTT-266 (Buntanetap) Target Engagement in Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the target engagement of BTT-266 (Buntanetap) in neurons. We will explore the unique mechanism of Buntanetap and compare its validation with alternative experimental approaches, supported by experimental data and detailed protocols.
Buntanetap (also known as Posiphen or ANVS401) is a novel therapeutic agent that operates by inhibiting the translation of several neurotoxic proteins, including Amyloid Precursor Protein (APP), tau, and alpha-synuclein.[1][2][3] Its mechanism of action involves binding to an iron-responsive element (IRE) in the 5'-untranslated region (5'UTR) of the target messenger RNA (mRNA), thereby preventing protein synthesis.[2][3][4] Validating the engagement of such a unique target requires specialized approaches that differ from traditional ligand-protein binding assays.
Buntanetap's Mechanism of Action: A Translational Inhibition
Buntanetap's target is not a protein but rather the mRNA transcripts of neurotoxic proteins. This interaction prevents the ribosome from translating the mRNA into protein, thus reducing the levels of aggregation-prone proteins implicated in neurodegenerative diseases.
Figure 1. Buntanetap's mechanism of action, inhibiting the translation of neurotoxic protein mRNA.
Comparison of Target Engagement Validation Methods
Validating the target engagement of a molecule like Buntanetap, which acts on mRNA translation, can be achieved indirectly by measuring the downstream reduction in protein levels. This contrasts with methods that directly measure the binding of a compound to its protein target. Below is a comparison of relevant techniques.
| Method | Principle | Buntanetap (this compound) Application & Data | Alternative Methods Application & Data |
| Protein Quantification (Western Blot / ELISA) | Measures the amount of target protein in cell lysates or supernatants after treatment with the compound. | Preclinical: Dose-dependent reduction of APP, Aβ, and α-synuclein in neuronal cell cultures (SH-SY5Y, primary neurons) and mouse models.[5][6] For example, Posiphen at 1 µM induced a substantial decline (up to 70%) in both APP and α-synuclein protein levels in primary neuron cultures.[4] | A standard method to confirm the functional outcome of target engagement for any modality that affects protein levels. |
| Stable Isotope Labeling Kinetics (SILK) | Measures the rate of protein synthesis and clearance by tracking the incorporation of heavy isotope-labeled amino acids. | Clinical: In a proof-of-concept study, Buntanetap treatment in MCI patients reduced the levels of APP and its downstream products, as well as total and phosphorylated tau, and α-synuclein in the CSF.[3] | Can be used to assess the effect of various compounds on the turnover of specific proteins in iPSC-derived neurons and other neuronal models.[7][8] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the protein indicates direct binding. | Not directly applicable as Buntanetap's primary target is mRNA, not a protein. However, it could potentially be used to assess off-target protein binding. | A powerful tool to confirm direct target engagement for small molecules that bind to proteins. Can be adapted for high-throughput screening.[9][10] |
| Photoaffinity Labeling (PAL) | A photo-reactive version of the compound is used to covalently bind to its target upon UV irradiation, allowing for subsequent identification. | Could be adapted to identify proteins that interact with the Buntanetap-mRNA complex, but not its primary target engagement. | A versatile method for identifying the direct binding partners of a compound, including both on-target and off-target interactions in complex biological samples like brain tissue slices.[11] |
Experimental Protocols
Protein Quantification in Neuronal Cells (for Buntanetap)
This protocol describes the validation of Buntanetap's target engagement by quantifying the reduction of Amyloid Precursor Protein (APP) in SH-SY5Y neuroblastoma cells.
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% MEM non-essential amino acids.
-
For differentiation, seed cells at a low density and treat with 10 µM retinoic acid for 5-7 days to induce a neuronal phenotype.
Buntanetap Treatment:
-
Treat differentiated SH-SY5Y cells with varying concentrations of Buntanetap (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 48 hours.
Western Blotting:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against APP overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and quantify band intensities. Normalize to a loading control like β-actin.
Figure 2. Workflow for quantifying protein reduction via Western Blot.
Cellular Thermal Shift Assay (CETSA) for a Protein Target
This protocol provides a general method for validating direct protein target engagement in neuronal cells.
Cell Preparation and Compound Treatment:
-
Culture neuronal cells (e.g., primary cortical neurons or differentiated SH-SY5Y) to a sufficient density.
-
Treat cells with the test compound at the desired concentration or vehicle for 1-2 hours.
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and quantify the soluble protein using Western blotting or ELISA for the target of interest.
Stable Isotope Labeling Kinetics (SILK) in iPSC-derived Neurons
This protocol outlines a method to measure protein turnover in human iPSC-derived neurons.
Cell Culture and Labeling:
-
Differentiate human induced pluripotent stem cells (iPSCs) into the desired neuronal lineage.
-
Culture the mature neurons in media containing a "heavy" stable isotope-labeled amino acid (e.g., 13C6-leucine) for a "pulse" period to allow for its incorporation into newly synthesized proteins.
-
After the pulse period, switch to a "chase" medium containing the unlabeled "light" amino acid.
Sample Collection and Analysis:
-
Collect cell lysates and media at various time points during the pulse and chase phases.
-
Isolate the protein of interest via immunoprecipitation.
-
Digest the protein into peptides and analyze by mass spectrometry to determine the ratio of heavy to light labeled peptides over time. This ratio is used to calculate the rates of protein synthesis and clearance.
Photoaffinity Labeling (PAL) in Brain Tissue Slices
This protocol provides a framework for identifying the binding partners of a compound in a more physiologically relevant context.
Probe Synthesis:
-
Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., biotin, alkyne) into the compound of interest without significantly altering its binding affinity.
Tissue Slice Preparation and Labeling:
-
Prepare acute brain slices from a rodent model.
-
Incubate the slices with the photoaffinity probe.
-
Irradiate the slices with UV light to induce covalent cross-linking of the probe to its binding partners.
Target Enrichment and Identification:
-
Homogenize the tissue and lyse the cells.
-
If using a biotin tag, enrich the labeled proteins using streptavidin beads. If using an alkyne tag, perform a click chemistry reaction to attach a biotin tag for enrichment.
-
Identify the enriched proteins by mass spectrometry.
Conclusion
Validating the target engagement of Buntanetap in neurons primarily relies on indirect measures of its downstream effect on protein synthesis. Methods like Western blotting and SILK are well-suited for this purpose and have provided preclinical and clinical evidence of its mechanism of action. In contrast, techniques such as CETSA and PAL are designed to demonstrate direct ligand-protein interactions and are therefore more appropriate for compounds with traditional protein targets. The choice of method should be guided by the specific mechanism of action of the drug candidate and the biological question being addressed. This guide provides a framework for researchers to select and implement the most suitable approach for their target validation studies in the context of neurodegenerative disease drug discovery.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. journeywithparkinsons.com [journeywithparkinsons.com]
- 3. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
- 4. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational inhibition of α-synuclein by Posiphen normalizes distal colon motility in transgenic Parkinson mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILK studies — capturing the turnover of proteins linked to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SILK studies - capturing the turnover of proteins linked to [ukdri.ac.uk]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: BTT-266 vs. Traditional Calcium Channel Blockers in Preclinical Models
Disclaimer: As of December 2025, "BTT-266" does not correspond to a publicly disclosed or marketed pharmaceutical agent. The following guide is a representative comparison constructed for research and development professionals, postulating this compound as a novel, selective N-type (CaV2.2) voltage-gated calcium channel (VGCC) blocker. Data presented is hypothetical but based on plausible outcomes from established experimental paradigms in pharmacology.
Introduction and Overview
Voltage-gated calcium channels (VGCCs) are critical mediators of cellular signaling, muscle contraction, and neurotransmission. Traditional calcium channel blockers (CCBs), such as dihydropyridines (e.g., Nifedipine) and non-dihydropyridines (e.g., Verapamil, Diltiazem), primarily target L-type calcium channels (CaV1.x) and are mainstays in the treatment of cardiovascular diseases like hypertension and angina.[1][2][3] These agents effectively induce vasodilation and, in the case of non-dihydropyridines, exert negative chronotropic and inotropic effects on the heart.[2][4]
However, the therapeutic potential of targeting other VGCC subtypes is an area of intense research. N-type (CaV2.2) channels, predominantly located on presynaptic terminals in the nervous system, play a crucial role in neurotransmitter release and pain signaling.[5][6] Highly selective N-type channel inhibitors represent a promising new class of therapeutics, particularly for chronic and neuropathic pain.[5][6][7] This guide provides a comparative overview of the hypothetical compound this compound, a highly selective N-type VGCC blocker, against two traditional, L-type selective CCBs: Nifedipine and Verapamil.
Mechanism of Action
Traditional CCBs and this compound operate on different subtypes of voltage-gated calcium channels, leading to distinct physiological effects.
-
Traditional CCBs (Nifedipine & Verapamil): These drugs primarily bind to and inhibit L-type calcium channels, which are abundant in cardiac and vascular smooth muscle cells.[8] By blocking calcium influx into these cells, they cause relaxation of arterial smooth muscle (vasodilation) and a reduction in myocardial contractility and heart rate.[4]
-
This compound (Hypothetical): this compound is designed for high-affinity and selective blockade of N-type (CaV2.2) calcium channels. These channels are integral to neuronal function, coupling membrane depolarization to the release of neurotransmitters at presynaptic terminals. By inhibiting N-type channels, this compound is postulated to modulate neuronal signaling, particularly in pain pathways, with minimal direct impact on the cardiovascular system.
References
- 1. bhf.org.uk [bhf.org.uk]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. N-type calcium channel blockers: novel therapeutics for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Validation of BTT-266 Analgesic Effects: A Comparative Guide Based on a Putative Mechanism of Action
Disclaimer: As of the latest literature review, no publicly available in vivo studies have been identified for the compound BTT-266. The information presented in this guide is based on the compound's putative mechanism of action as a CaVα1⋅CaVβ antagonist. The experimental data and comparisons are drawn from published studies on functionally similar molecules that target the voltage-gated calcium channel (VGCC) α1-β subunit interaction, a key mechanism in pain signaling.
This guide provides a comparative overview of the potential analgesic effects of a CaVα1⋅CaVβ antagonist, using the well-characterized molecule IPPQ as a representative example. The data is intended for researchers, scientists, and drug development professionals interested in the potential of this class of compounds for pain management.
Mechanism of Action: Targeting the CaVα1⋅CaVβ Interaction for Analgesia
Voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.2), play a crucial role in the transmission of pain signals.[1][2][3] The influx of calcium through these channels in presynaptic terminals of nociceptive neurons triggers the release of neurotransmitters that propagate the pain signal to the central nervous system.[1][2] The interaction between the pore-forming α1 subunit and the auxiliary β subunit is essential for the proper trafficking and function of these channels.[1][2]
This compound is identified as a CaVα1⋅CaVβ antagonist. By disrupting this interaction, this compound is hypothesized to reduce the number of functional CaV channels at the neuronal membrane, thereby decreasing calcium influx and subsequent neurotransmitter release, leading to an analgesic effect.[1][2]
Comparative Analgesic Effects of a Representative CaVα1⋅CaVβ Antagonist (IPPQ)
The following table summarizes the in vivo analgesic effects of IPPQ, a small molecule designed to disrupt the CaVα1⋅CaVβ interaction, in various rodent models of pain.
| Pain Model | Species | Compound | Dose and Administration | Analgesic Effect | Alternative/Control | Effect of Alternative/Control |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | IPPQ | 2 μg, intrathecal | Reversed mechanical allodynia and thermal hyperalgesia[2][4] | Vehicle | No significant effect |
| Postsurgical Pain | Rat | IPPQ | 2 μg, intrathecal | Reversed mechanical allodynia and thermal hyperalgesia[2][4] | Vehicle | No significant effect |
| Chemotherapy-Induced Neuropathic Pain | Rat | IPPQ | Not specified | Reversed allodynia and hyperalgesia[2][4] | Vehicle | No significant effect |
| HIV-Associated Neuropathic Pain (gp120 model) | Rat | IPPQ | Not specified | Reversed allodynia and hyperalgesia[2][4] | Vehicle | No significant effect |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the analgesic effects of CaVα1⋅CaVβ antagonists in vivo.
1. Neuropathic Pain Model (Spinal Nerve Ligation - SNL)
-
Objective: To induce a state of chronic neuropathic pain characterized by mechanical allodynia and thermal hyperalgesia.
-
Procedure:
-
Animals (typically rats) are anesthetized.
-
The L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.
-
The incision is closed, and animals are allowed to recover.
-
Behavioral testing is performed at baseline and at various time points post-surgery to assess the development of pain hypersensitivity.
-
2. Assessment of Mechanical Allodynia (von Frey Test)
-
Objective: To measure the sensitivity to a non-noxious mechanical stimulus.
-
Procedure:
-
Animals are placed in individual chambers on an elevated mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method. A lower threshold in the nerve-injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
-
3. Assessment of Thermal Hyperalgesia (Plantar Test)
-
Objective: To measure the sensitivity to a noxious thermal stimulus.
-
Procedure:
-
Animals are placed in individual chambers on a glass plate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
A shorter withdrawal latency in the nerve-injured paw indicates thermal hyperalgesia.
-
4. Calcitonin Gene-Related Peptide (CGRP) Release Assay
-
Objective: To measure the release of a key pronociceptive neurotransmitter from spinal cord tissue.
-
Procedure:
-
Following euthanasia, the lumbar spinal cord is dissected.
-
Spinal cord slices are incubated in artificial cerebrospinal fluid.
-
The tissue is stimulated (e.g., with high potassium) in the presence or absence of the test compound.
-
The amount of CGRP released into the supernatant is quantified using an enzyme immunoassay (EIA). A reduction in CGRP release by the test compound suggests inhibition of neurotransmitter release.[2]
-
Visualizations
Caption: Experimental workflow for in vivo validation of analgesic compounds.
Caption: Proposed mechanism of this compound in modulating nociceptive signaling.
References
- 1. Small-molecule CaVα1⋅CaVβ antagonist suppresses neuronal voltage-gated calcium-channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Targeting the CaVα-CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Identify BTT-266 for Comparative Analysis
Following a comprehensive search of scientific literature, clinical trial registries, and public drug development pipelines, no information was found for a compound designated "BTT-266." This suggests that "this compound" may be an internal development code not yet disclosed publicly, a discontinued investigational drug with limited accessible data, or a potential error in the provided name.
Without publicly available data on the mechanism of action, experimental protocols, and clinical trial results for this compound, a direct comparative analysis against pregabalin, as requested, cannot be conducted. The core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways and workflows are contingent on the availability of this foundational information.
We are prepared to conduct a thorough comparative analysis of pregabalin against a relevant, publicly documented alternative therapeutic. Potential comparators could include, but are not limited to:
-
Gabapentin: A structurally related compound with a similar mechanism of action and overlapping clinical indications.
-
Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) also indicated for neuropathic pain.
-
Other relevant compounds based on the specific therapeutic area of interest to your audience.
Should you wish to proceed with a comparative analysis of pregabalin against a different compound, please provide the name of the alternative drug. We will then proceed with the in-depth data compilation, analysis, and visualization as per the original detailed request.
Buntanetap (BTT-266): A Comparative Analysis of Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Buntanetap (formerly known as Posiphen, ANVS401), a novel investigational drug for neurodegenerative diseases. The focus is on its unique mechanism of action and target selectivity, drawing comparisons with other therapeutic modalities.
Introduction to Buntanetap's Novel Mechanism
Buntanetap is an orally administered small molecule that functions as a translational inhibitor of a specific group of neurotoxic proteins.[1][2] Its primary targets are the messenger RNAs (mRNAs) of proteins implicated in the pathology of Alzheimer's and Parkinson's diseases, including Amyloid Precursor Protein (APP), tau, alpha-synuclein (αSyn), and TDP-43.[2][3]
The selectivity of Buntanetap stems from its ability to bind to a conserved iron-responsive element (IRE) located in the 5' untranslated region (5'UTR) of the target mRNAs.[1][4] This binding event enhances the affinity of the Iron Regulatory Protein 1 (IRP1) for the IRE, which in turn blocks the initiation of translation by the ribosome.[1][2] This mechanism effectively reduces the production of these neurotoxic proteins.[3][5] Annovis Bio, the company developing Buntanetap, states that the drug is "exquisitely specific for the atypical stem loops in the mRNAs of these proteins."
Comparison with Other Therapeutic Approaches
Buntanetap's mechanism distinguishes it from many other therapeutic strategies for neurodegenerative diseases, which often focus on a single protein target.
| Therapeutic Approach | Mechanism of Action | Target(s) | Comparison with Buntanetap |
| Buntanetap (BTT-266) | Translational inhibition via mRNA binding | mRNAs of APP, tau, α-synuclein, TDP-43 | Multi-target approach at the translational level, aiming to restore protein homeostasis. |
| Monoclonal Antibodies | Bind directly to and promote clearance of specific proteins | e.g., Amyloid-beta, tau | Single-target approach at the protein level. |
| Secretase Inhibitors | Inhibit enzymes (e.g., BACE1) that process APP | Enzymes involved in amyloid-beta production | Indirectly reduces amyloid-beta production by targeting an enzyme. |
| Antisense Oligonucleotides | Bind to specific mRNA sequences to promote their degradation | e.g., Tau mRNA | Targets a single mRNA for degradation, preventing translation. |
Signaling Pathway of Buntanetap
The following diagram illustrates the proposed mechanism of action for Buntanetap.
Figure 1. Proposed mechanism of action of Buntanetap.
Experimental Protocols
While specific cross-reactivity study protocols for Buntanetap are not publicly available, a general workflow for assessing the selectivity of a small molecule translational inhibitor is outlined below.
General Workflow for Assessing mRNA Selectivity
The following diagram illustrates a generalized experimental workflow to assess the selectivity of a translational inhibitor like Buntanetap.
References
Confirming BTT-266's Mechanism of Action Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BTT-266, a novel small-molecule antagonist of the CaVα1⋅CaVβ protein-protein interaction, with an alternative compound, IPPQ. It delves into the mechanism of action, presents supporting experimental data, and offers detailed protocols for key validation experiments.
Introduction to this compound and the CaVα1⋅CaVβ Interaction
Voltage-gated calcium channels (VGCCs) are crucial for neuronal signaling. The proper trafficking and function of the pore-forming CaVα1 subunit are critically dependent on its interaction with the auxiliary CaVβ subunit. This protein-protein interaction (PPI) represents a compelling target for therapeutic intervention in conditions characterized by aberrant neuronal excitability, such as neuropathic pain.
This compound is a novel small molecule designed to disrupt the CaVα1⋅CaVβ interaction, thereby inhibiting the trafficking of CaV2.2 channels to the plasma membrane.[1][2] This guide explores the experimental evidence supporting this mechanism, with a focus on mutagenesis studies that have pinpointed the specific molecular interactions between this compound and the CaVβ subunit.
Comparison of CaVα1⋅CaVβ Antagonists: this compound vs. IPPQ
To provide a comprehensive understanding of this compound's performance, this section compares it with IPPQ, another small molecule targeting the CaVα1-CaVβ interface.
Performance Data
| Parameter | This compound | IPPQ | Reference |
| Target | CaVα1⋅CaVβ protein-protein interaction | CaVα1⋅CaVβ protein-protein interaction | [1],[3] |
| Binding Affinity (Ki) | 1.4 ± 0.1 µM (for CaVβ3) | Not explicitly reported, but shown to bind CaVβ and inhibit coupling with CaV2.2 | [1],[3] |
| Mechanism of Action | Inhibits trafficking of CaV2.2 channels to the plasma membrane | Inhibits CaV2.2 currents and presynaptic localization | [1],[3] |
| Functional Effect | Suppresses neuronal voltage-gated calcium-channel trafficking and modulates channel function | Reduces CaV2.2 currents in sensory neurons and inhibits neurotransmitter release | [1],[3] |
| In Vivo Efficacy | Reduces neuropathic pain behavior in animal models | Reverses allodynia and hyperalgesia in models of acute and neuropathic pain | [1],[3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize and validate the mechanism of action of this compound are provided below.
Fluorescence Polarization (FP) Competition Assay
This assay is used to quantify the binding affinity of this compound to the CaVβ subunit by measuring the displacement of a fluorescently labeled CaVα1-derived peptide.
Materials:
-
Purified CaVβ3 protein
-
Fluorescently labeled CaVα1-AID (Alpha Interaction Domain) peptide (e.g., with 5-FAM)
-
This compound and other test compounds
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: A fixed concentration of CaVβ3 and fluorescently labeled CaVα1-AID peptide are incubated together to form a complex. The concentration of the labeled peptide should be at or below its Kd for the protein to ensure assay sensitivity.
-
Compound Titration: A serial dilution of this compound or other competitor compounds is added to the wells containing the pre-formed complex.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 520 nm emission for 5-FAM).
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the competitor is used to calculate the IC50 value. The Ki value can then be determined using the Cheng-Prusoff equation.
Site-Directed Mutagenesis
This technique is employed to introduce specific amino acid substitutions in the CaVβ protein to identify residues critical for this compound binding.
Materials:
-
Plasmid DNA encoding the CaVβ subunit
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification: Perform a thermal cycling reaction using the CaVβ plasmid as a template and the mutagenic primers. The reaction will generate copies of the plasmid containing the desired mutation.
-
DpnI Digestion: The PCR product is treated with DpnI to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
-
Colony Selection and Plasmid Purification: Select individual colonies and grow them in liquid culture. Isolate the plasmid DNA from these cultures.
-
Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Analysis: Express the mutant CaVβ protein and test its binding to this compound using the Fluorescence Polarization Assay to determine the impact of the mutation on the interaction.
Calcium Channel Trafficking Assay
This cell-based assay is used to assess the effect of this compound on the cell surface expression of CaV2.2 channels.
Materials:
-
HEK293 cells or a similar cell line
-
Expression plasmids for CaV2.2 (containing an extracellular epitope tag, e.g., HA), CaVβ3, and CaVα2δ1
-
Transfection reagent
-
This compound
-
Primary antibody against the extracellular tag (e.g., anti-HA)
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the expression plasmids for the CaV2.2 channel subunits.
-
Compound Treatment: Treat the transfected cells with this compound at various concentrations for a specified period (e.g., 24-48 hours).
-
Immunostaining:
-
For live-cell staining, incubate the cells with the primary antibody against the extracellular epitope tag.
-
Wash the cells to remove unbound antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Analysis:
-
Flow Cytometry: Quantify the cell surface expression of the channel by measuring the fluorescence intensity of the cell population.
-
Immunofluorescence Microscopy: Visualize the subcellular localization of the channel and assess its presence at the plasma membrane.
-
-
Data Interpretation: A decrease in the fluorescence signal in this compound-treated cells compared to control cells indicates that the compound inhibits the trafficking of the CaV2.2 channel to the cell surface.
Visualizations
Signaling Pathway of CaV2.2 Trafficking and this compound Inhibition
Caption: this compound inhibits the CaVα1-CaVβ interaction, preventing channel trafficking.
Experimental Workflow for Mutagenesis and Binding Analysis
Caption: Workflow for confirming this compound binding site via mutagenesis.
References
Safety Operating Guide
Navigating the Safe Disposal of BTT-266: A Procedural Guide
At its core, the disposal of BTT-266 should be treated with the same rigor as any potentially hazardous, non-radioactive chemical. This involves a multi-step process encompassing the use of appropriate personal protective equipment (PPE), meticulous spill management, and adherence to regulated waste disposal streams.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is essential to be outfitted with the correct PPE to minimize exposure. Standard laboratory practice dictates the use of:
-
Eye Protection: Safety glasses with side shields or safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.
-
Protective Clothing: A lab coat is necessary to protect from potential splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved dust mask is recommended.[3]
Spill Management Protocol
In the event of a this compound spill, immediate and careful action is required to contain and clean the affected area.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use absorbent barriers to prevent spreading.
-
Cleanup: Carefully sweep up solid material, avoiding dust creation.[3][4] For liquid spills, use an inert absorbent material.
-
Decontamination: Thoroughly clean the contaminated surface with soap and water.[3]
-
Waste Collection: Place all cleaning materials and contaminated PPE into a sealed, properly labeled container for disposal as hazardous waste.[3]
This compound Disposal Procedure
The disposal of this compound waste must comply with all federal, state, and local regulations. The following steps provide a general procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be labeled with the full chemical name, "this compound," and any known hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.[5]
Summary of Safety and Disposal Parameters
| Parameter | Guideline | Source |
| Eye Protection | Safety glasses with side shields or safety goggles | General Laboratory Practice |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | General Laboratory Practice |
| Protective Clothing | Lab coat | [3] |
| Respiratory Protection | NIOSH-approved dust mask (if dust/aerosol is generated) | [3] |
| Spill Cleanup | Sweep up solids, use absorbent for liquids | [3][4] |
| Waste Container | Sealed, compatible, and clearly labeled | [3][6] |
| Disposal Method | Licensed hazardous waste disposal service | [3][4][7] |
| Prohibited Disposal | Do not dispose in trash or down the drain | [5] |
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling BTT-266
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of BTT-266, a potent voltage-gated calcium channel blocker. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Compound Identification and Hazard Overview
This compound is identified by CAS number 2413939-89-4 and has the molecular formula C₃₄H₂₈N₄O₄. As a voltage-gated calcium channel blocker, it is designed for pain management research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent compound necessitates stringent handling protocols.
General Hazards of Potent Compounds:
-
High pharmacological activity at low doses.
-
Potential for toxicity, including reproductive hazards, genotoxicity, or carcinogenicity.
-
Risk of sensitization or allergic reactions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Dispensing (Dry Powder) | - Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR).- Double-gloving (e.g., nitrile or neoprene).- Disposable, low-permeability gown with knit cuffs.- Hair bonnet and shoe covers.- Safety glasses with side shields (to be worn under the full-face respirator). |
| Solution Preparation and Handling | - Chemical splash goggles.- Lab coat or disposable gown.- Double-gloving (e.g., nitrile or neoprene).- Work should be conducted within a certified chemical fume hood. |
| General Laboratory Use (Dilute Solutions) | - Safety glasses with side shields.- Lab coat.- Single pair of nitrile gloves. |
Engineering Controls and Facility Design
To minimize exposure risk, this compound must be handled within specifically designed engineering controls.
| Control Type | Specification and Use |
| Ventilation | - All handling of this compound powder must be performed in a certified chemical fume hood, a glovebox, or a ventilated balance enclosure to maintain negative pressure and prevent airborne particle dissemination. |
| Containment | - For weighing and dispensing, a containment ventilated enclosure (CVE) or an isolator is highly recommended to provide the highest level of protection. |
| Facility Design | - The laboratory should have restricted access.- Air pressure differentials should be maintained to ensure airflow from cleaner areas to areas where the compound is handled.- Surfaces should be smooth, non-porous, and easy to clean to facilitate decontamination. |
Standard Operating Procedures (SOPs)
The following step-by-step procedures must be followed for key laboratory operations involving this compound.
Weighing and Dispensing of this compound Powder
-
Preparation:
-
Ensure the containment ventilated enclosure (CVE) or chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Cover the work surface with disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, containers) within the enclosure.
-
-
Weighing:
-
Carefully open the primary container of this compound inside the enclosure.
-
Use a dedicated spatula to transfer the desired amount of powder to a weigh boat.
-
Minimize the creation of dust.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Post-Weighing:
-
Carefully transfer the weighed compound to a secondary container for transport to the next step.
-
Decontaminate all surfaces and equipment within the enclosure using an appropriate solvent (e.g., 70% ethanol), followed by a validated cleaning agent.
-
Dispose of all contaminated disposable materials as potent chemical waste.
-
Remove outer gloves before exiting the immediate work area.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated disposables) | - Collect in a dedicated, clearly labeled, leak-proof container for potent chemical waste.- The container should be sealed and stored in a designated hazardous waste accumulation area.- Dispose of through a licensed hazardous waste disposal contractor. |
| Liquid Waste (solutions containing this compound) | - Collect in a dedicated, clearly labeled, shatter-resistant container for hazardous chemical waste.- Do not mix with other waste streams unless compatibility has been confirmed.- Dispose of through a licensed hazardous waste disposal contractor. |
| Sharps (needles, scalpels) | - Dispose of immediately in a designated sharps container for potent compound waste. |
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the general workflow for handling potent compounds and the mechanism of action for voltage-gated calcium channel blockers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
